Product packaging for 3-Butylcyclohex-2-en-1-ol(Cat. No.:CAS No. 128622-72-0)

3-Butylcyclohex-2-en-1-ol

Cat. No.: B15419455
CAS No.: 128622-72-0
M. Wt: 154.25 g/mol
InChI Key: KJQXRPKHNBQHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Butylcyclohex-2-en-1-ol is a chiral cyclohexenol derivative that serves as a valuable intermediate in organic synthesis. Compounds of this structural class are frequently investigated for their potential in the synthesis of complex natural products and as precursors to various bicyclic structures. Related cyclohexenone and cyclohexenol structures are known to undergo highly diastereoselective cyclopropanation reactions when directed by an allylic alcohol group, providing access to synthetically useful optically active building blocks . Furthermore, beta-substituted enones and their reduced alcohol forms are of elevated importance in organic chemistry due to their wide preparative utility in key transformations, including Michael addition processes and Diels–Alder reactions . Researchers value this compound for exploring new catalytic methods, particularly in conjugate addition–oxidation strategies for the one-pot synthesis of beta-substituted carbonyl compounds . The structural motif of substituted cyclohexenols is also commonly found in studies concerning biocatalytic deracemization and the enzymatic preparation of optically active molecules . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B15419455 3-Butylcyclohex-2-en-1-ol CAS No. 128622-72-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

128622-72-0

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

3-butylcyclohex-2-en-1-ol

InChI

InChI=1S/C10H18O/c1-2-3-5-9-6-4-7-10(11)8-9/h8,10-11H,2-7H2,1H3

InChI Key

KJQXRPKHNBQHMO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(CCC1)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3-Butylcyclohex-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and predicted properties of 3-Butylcyclohex-2-en-1-ol, a substituted allylic alcohol. Due to the limited availability of direct experimental data for this specific compound, this document outlines a highly plausible synthetic route based on well-established chemical transformations and presents a summary of its expected physicochemical properties derived from closely related analogues.

Predicted Physicochemical Properties

PropertyPredicted ValueBasis for Estimation
Molecular Formula C₁₀H₁₈O-
Molecular Weight 154.25 g/mol Calculated from the molecular formula.[1]
Appearance Colorless to pale yellow liquidGeneral property of similar medium-chain allylic alcohols.
Boiling Point ~200-220 °C (at 760 mmHg)Extrapolated from the boiling point of related substituted cyclohexenols.
Density ~0.93-0.95 g/mLBased on the density of compounds like 3-Methyl-2-cyclohexen-1-ol.
Refractive Index ~1.48-1.50Inferred from the refractive index of similar unsaturated cyclic alcohols.
Solubility Sparingly soluble in water, soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane)Typical solubility profile for alcohols of this size and polarity.
pKa ~16-18Estimated based on the pKa of secondary allylic alcohols.

Synthesis of this compound

The most direct and efficient synthetic route to this compound is through the selective 1,2-reduction of its corresponding α,β-unsaturated ketone, 3-butylcyclohex-2-en-1-one. The Luche reduction is the method of choice for this transformation, as it is renowned for its high chemoselectivity in reducing enones to allylic alcohols while minimizing the competing 1,4-conjugate addition.[2][3][4]

Experimental Protocol: Luche Reduction of 3-Butylcyclohex-2-en-1-one

This protocol is adapted from standard Luche reduction procedures for α,β-unsaturated ketones.[5]

Materials:

  • 3-Butylcyclohex-2-en-1-one

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (reagent grade)

  • Diethyl ether (or ethyl acetate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-butylcyclohex-2-en-1-one (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol (10 mL per gram of enone).

  • Cooling: Place the flask in an ice bath and stir the mixture for 10-15 minutes until the temperature equilibrates to 0 °C.

  • Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (1.1 eq) portion-wise over 5-10 minutes. The addition is exothermic, and gas evolution (hydrogen) will be observed. Maintain the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, this compound, can be purified by flash column chromatography on silica gel if necessary.

Synthetic Pathway and Experimental Workflow

The synthesis of this compound begins with the readily available precursor, 3-butylcyclohex-2-en-1-one. The subsequent reduction step is the key transformation to yield the target allylic alcohol.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_workflow Experimental Workflow precursor 3-Butylcyclohex-2-en-1-one reagents NaBH4, CeCl3·7H2O Methanol, 0 °C precursor->reagents product This compound reagents->product Luche Reduction setup Reaction Setup reduction Reduction at 0 °C setup->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification workup->purification

Caption: Synthetic pathway and experimental workflow for this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the following are the expected key signals in its ¹H NMR, ¹³C NMR, and IR spectra based on its structure and data from analogous compounds.

¹H NMR (in CDCl₃):

  • ~5.5-5.7 ppm (m, 1H): Vinylic proton (-CH=C-).

  • ~4.0-4.2 ppm (m, 1H): Proton on the carbon bearing the hydroxyl group (-CH-OH).

  • ~2.0-2.2 ppm (m, 2H): Allylic protons adjacent to the double bond.

  • ~1.2-1.8 ppm (m, 4H): Cyclohexane ring methylene protons.

  • ~0.9 ppm (t, 3H): Terminal methyl group of the butyl chain.

  • ~1.3-1.5 ppm (m, 4H): Methylene protons of the butyl chain.

  • A broad singlet for the -OH proton (chemical shift will vary with concentration).

¹³C NMR (in CDCl₃):

  • ~140-145 ppm: Quaternary vinylic carbon substituted with the butyl group.

  • ~125-130 ppm: Vinylic CH carbon.

  • ~65-70 ppm: Carbon bearing the hydroxyl group (-CH-OH).

  • ~30-35 ppm: Allylic methylene carbon.

  • ~20-30 ppm: Other cyclohexane ring methylene carbons and butyl chain methylene carbons.

  • ~14 ppm: Terminal methyl carbon of the butyl chain.

IR Spectroscopy (thin film):

  • ~3300-3400 cm⁻¹ (broad): O-H stretch of the alcohol.

  • ~3020-3040 cm⁻¹ (weak to medium): Vinylic C-H stretch.

  • ~2850-2960 cm⁻¹ (strong): Aliphatic C-H stretches.

  • ~1650-1670 cm⁻¹ (weak): C=C stretch.

  • ~1050-1100 cm⁻¹ (strong): C-O stretch of the secondary alcohol.

Biological Activity and Signaling Pathways

Currently, there is no published literature available that describes the biological activity or implicates this compound in any specific signaling pathways. Its structural similarity to some fragrance compounds and synthetic intermediates suggests potential applications in materials science and synthetic chemistry rather than pharmacology. Further research would be required to explore any potential biological effects.

Conclusion

This technical guide provides a foundational understanding of this compound, focusing on a robust synthetic method and a detailed prediction of its physicochemical and spectroscopic properties. The outlined Luche reduction protocol offers a reliable means of accessing this compound for further study. The provided data serves as a valuable starting point for researchers interested in the synthesis, characterization, and potential applications of this and related substituted cyclohexenol derivatives.

References

An In-depth Technical Guide to 3-Butylcyclohex-2-en-1-ol: Structural Elucidation, Isomerism, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Butylcyclohex-2-en-1-ol, a substituted cyclohexenol of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from closely related analogs to infer its structural features, potential isomers, synthesis, and spectroscopic characteristics.

Structural Formula and Isomerism

The structural formula of this compound features a six-membered carbon ring with a double bond between carbons 2 and 3. A butyl group is attached to carbon 3, and a hydroxyl group is at carbon 1.

1.1. Constitutional Isomers:

Constitutional isomers have the same molecular formula (C10H18O) but different connectivity of atoms. For this compound, these can include variations in the position of the butyl group, the hydroxyl group, and the double bond on the cyclohexene ring. Other constitutional isomers could involve different branching of the butyl group (isobutyl, sec-butyl, tert-butyl) or the presence of a different cyclic core.

1.2. Stereoisomers:

This compound possesses a chiral center at carbon 1 (the carbon bearing the hydroxyl group). This gives rise to two enantiomers: (R)-3-Butylcyclohex-2-en-1-ol and (S)-3-Butylcyclohex-2-en-1-ol. These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties except for their interaction with plane-polarized light and other chiral molecules.

Diagram 1: Structural Formula of this compound

Caption: Chemical structure of this compound.

Diagram 2: Enantiomers of this compound

G cluster_R (R)-3-Butylcyclohex-2-en-1-ol cluster_S (S)-3-Butylcyclohex-2-en-1-ol R_C1 C1 R_C2 C2 R_C1->R_C2 R_OH OH R_C1->R_OH S_C1 C1 R_C1->S_C1 Mirror Plane R_C3 C3 R_C2->R_C3 S_C2 C2 S_C1->S_C2 S_OH OH S_C1->S_OH S_C3 C3 S_C2->S_C3

Caption: R and S enantiomers of this compound.

Physicochemical Properties (Predicted)

No experimental data is available for this compound. The following table summarizes predicted physicochemical properties based on its structure and data from its saturated analog, 3-butylcyclohexanol.[1]

PropertyPredicted Value
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
XLogP3~3.0
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count4

Experimental Protocols

While specific protocols for the synthesis of this compound are not documented in the literature, two primary synthetic routes can be proposed based on established organic chemistry principles for analogous compounds.

3.1. Synthesis via Grignard Reaction

This is a common method for the formation of alcohols from ketones. The precursor, 3-butylcyclohex-2-en-1-one, is commercially available.[2][3][4] The Grignard reagent, such as methylmagnesium bromide, would attack the carbonyl carbon in a 1,2-addition fashion. For the synthesis of the title compound, a reducing agent that can act as a hydride donor in a Grignard-like fashion or a simple reduction would be necessary.

Experimental Protocol (Hypothetical):

  • Preparation of Grignard Reagent (if applicable) or Hydride Solution: A solution of a suitable Grignard reagent (e.g., for adding an alkyl group) or a hydride reducing agent (e.g., NaBH4, LiAlH4) is prepared in an appropriate anhydrous solvent (e.g., diethyl ether, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction with Ketone: A solution of 3-butylcyclohex-2-en-1-one in the same anhydrous solvent is slowly added to the cooled (typically 0 °C) solution of the Grignard reagent or hydride.

  • Quenching: After the reaction is complete (monitored by TLC), the reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.

  • Extraction and Purification: The product is extracted into an organic solvent, washed with brine, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

3.2. Synthesis via Reduction of a Ketone

The direct reduction of the carbonyl group of 3-butylcyclohex-2-en-1-one can yield this compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: 3-butylcyclohex-2-en-1-one is dissolved in a suitable solvent (e.g., methanol, ethanol).

  • Addition of Reducing Agent: A reducing agent such as sodium borohydride (NaBH4) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Workup: The reaction is quenched with water or dilute acid.

  • Extraction and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.

Diagram 3: Proposed Synthetic Pathways

G cluster_grignard Grignard-type Reaction cluster_reduction Reduction Ketone 3-Butylcyclohex-2-en-1-one Alcohol This compound Ketone->Alcohol 1,2-Addition Ketone->Alcohol Carbonyl Reduction Grignard 1. Hydride Donor (e.g., DIBAL-H) 2. H3O+ workup Reduction NaBH4, MeOH

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Butylcyclohex-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of 3-Butylcyclohex-2-en-1-ol. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from analogous structures and established principles of organic chemistry to offer a detailed profile. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a foundational understanding of this molecule's characteristics, potential synthetic routes, and reactivity.

Physical and Chemical Properties

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound, with the acknowledgment that most quantitative values are estimations based on structurally related compounds.

PropertyValue (Estimated)Notes and Citations
Molecular Formula C₁₀H₁₈OBased on chemical structure.
Molecular Weight 154.25 g/mol Calculated from the molecular formula.
Boiling Point ~200-220 °C at 760 mmHgEstimated based on the boiling points of similar substituted cyclohexenols. The boiling point of 3-methyl-2-cyclohexen-1-ol is 56 °C at 1 mmHg[1]. The addition of a butyl group is expected to significantly increase the boiling point.
Melting Point Not availableLikely a low-melting solid or a liquid at room temperature.
Density ~0.93-0.96 g/mLEstimated based on the density of similar compounds like 3-methyl-2-cyclohexen-1-ol (0.946 g/mL)[1].
Solubility Sparingly soluble in water; Soluble in common organic solvents (e.g., ethanol, ether, acetone).Typical for alcohols of this molecular weight.
Refractive Index ~1.48-1.50Estimated based on related structures. For example, the refractive index of 3-methyl-2-cyclohexen-1-ol is 1.484[1].
pKa ~16-18The presence of the double bond can slightly influence the acidity of the hydroxyl group compared to a saturated cyclohexanol.

Chemical Reactivity and Synthesis

This compound is classified as a secondary allylic alcohol. This structural feature dictates its chemical reactivity, which is characterized by the interplay between the hydroxyl group and the adjacent carbon-carbon double bond.

Reactivity of the Allylic Alcohol Moiety

The allylic nature of the alcohol confers enhanced reactivity compared to a simple secondary alcohol. Key reactions include:

  • Oxidation: The secondary alcohol can be oxidized to the corresponding α,β-unsaturated ketone, 3-butylcyclohex-2-en-1-one. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), and Swern oxidation conditions.

  • Substitution Reactions: The hydroxyl group can be substituted by various nucleophiles. These reactions often proceed via an SN2' mechanism, where the nucleophile attacks the γ-carbon of the double bond, leading to a rearranged product, in addition to the direct SN2 substitution product. The formation of a resonance-stabilized allylic carbocation intermediate can also facilitate SN1-type reactions.

  • Epoxidation: The double bond can be epoxidized using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), leading to the formation of an epoxy alcohol.

  • Hydrogenation: The carbon-carbon double bond can be selectively reduced using catalytic hydrogenation (e.g., H₂ with a palladium catalyst) to yield 3-butylcyclohexanol.

  • Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters.

Experimental Protocols

Synthesis of this compound via Reduction of 3-Butylcyclohex-2-en-1-one

Objective: To prepare this compound by the 1,2-reduction of 3-butylcyclohex-2-en-1-one.

Materials:

  • 3-Butylcyclohex-2-en-1-one

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Methanol (for NaBH₄) or Diethyl ether/Tetrahydrofuran (for LiAlH₄)

  • Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (optional, for purification)

Procedure (using Sodium Borohydride):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-butylcyclohex-2-en-1-one (1.0 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.

  • Reduction: While stirring, slowly add sodium borohydride (1.1 to 1.5 equivalents) in small portions to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully quench the reaction by the slow addition of a dilute HCl solution at 0 °C until the bubbling ceases, to neutralize the excess NaBH₄.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add water to the residue and extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

    • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • If necessary, purify the crude this compound by column chromatography on silica gel.

Expected Outcome: this compound as a colorless to pale yellow oil or low-melting solid. Characterization can be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Mandatory Visualizations

Proposed Synthesis Workflow

Synthesis_Workflow cluster_reaction Reduction Reaction reagent1 3-Butylcyclohex-2-en-1-one reaction_step 1,2-Reduction reagent1->reaction_step reagent2 Reducing Agent (e.g., NaBH₄) reagent2->reaction_step solvent Solvent (e.g., Methanol) solvent->reaction_step workup Aqueous Work-up & Extraction reaction_step->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Proposed synthesis workflow for this compound.

General Reactivity of this compound

Reactivity_Pathway start This compound oxidation Oxidation (e.g., PCC, MnO₂) start->oxidation substitution Substitution (e.g., HBr, SOCl₂) start->substitution hydrogenation Hydrogenation (H₂, Pd/C) start->hydrogenation product_ketone 3-Butylcyclohex-2-en-1-one oxidation->product_ketone product_halide Allylic Halide substitution->product_halide product_alkane 3-Butylcyclohexanol hydrogenation->product_alkane

Caption: Key reaction pathways of this compound.

References

Spectroscopic and Structural Elucidation of Cyclohexene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Butylcyclohex-2-en-1-ol is a substituted cyclohexene derivative of interest in organic synthesis and medicinal chemistry. Spectroscopic analysis is crucial for the unequivocal identification and characterization of such molecules. This technical guide provides an overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a representative compound, 3-methylcyclohex-2-en-1-ol, along with generalized experimental protocols for acquiring such data.

Spectroscopic Data Summary for 3-Methylcyclohex-2-en-1-ol

The following tables summarize the available spectroscopic data for 3-methylcyclohex-2-en-1-ol.

Table 1: ¹H NMR Data for 3-Methylcyclohex-2-en-1-ol
Assignment Chemical Shift (δ) in ppm
=C-H5.49
CH-OH4.16
Allylic CH₂2.05 - 1.30
CH-CH₃1.80
=C-CH₃1.68

(Data sourced from publicly available spectra and may vary based on solvent and experimental conditions)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

Data Acquisition:

  • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the liquid or solid sample directly onto the crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect the spectrum over a typical range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the clean, empty ATR crystal before running the sample.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

  • If necessary, filter the solution to remove any particulate matter.

Data Acquisition (Electron Ionization - EI):

  • Inject a small volume of the prepared solution into the GC-MS system.

  • The sample is vaporized and then ionized in the ion source, typically using a 70 eV electron beam.

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z values.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of an organic compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis Synthesis Organic Synthesis & Purification SamplePrep Sample Preparation (Dissolving/Diluting) Synthesis->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS DataProc Data Processing & Interpretation NMR->DataProc IR->DataProc MS->DataProc Structure Structural Elucidation DataProc->Structure

Caption: Workflow for organic compound analysis.

This guide provides a foundational understanding of the spectroscopic techniques used to characterize this compound and related compounds. For definitive structural assignment of a newly synthesized compound, a complete set of experimental data is essential.

An In-depth Technical Guide to 3-Butylcyclohex-2-en-1-ol: Synthesis, Nomenclature, and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nomenclature and Structure

The nomenclature of 3-Butylcyclohex-2-en-1-ol follows the IUPAC (International Union of Pure and Applied Chemistry) guidelines. The name systematically describes its chemical structure:

  • cyclohex : Indicates a six-membered carbon ring.

  • -2-en- : Denotes a double bond between carbons 2 and 3 of the ring.

  • -1-ol : Specifies a hydroxyl (-OH) group at position 1.

  • 3-Butyl- : Indicates a butyl group attached to carbon 3.

IUPAC Name: this compound

Synonyms: While no common synonyms are widely recognized due to its limited documentation, it could also be referred to as 3-butyl-2-cyclohexen-1-ol.

Molecular Formula: C₁₀H₁₈O

Molecular Weight: 154.25 g/mol

Physicochemical Properties (Predicted)

Quantitative data for this compound is not extensively reported. The following table summarizes key physicochemical properties of its precursor, 3-butylcyclohex-2-en-1-one, which can provide an estimation for the target alcohol.

PropertyValue (for 3-butylcyclohex-2-en-1-one)Reference
CAS Number 6301-49-1[1][2]
Molecular Formula C₁₀H₁₆O[1]
Molecular Weight 152.23 g/mol [1]
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Not available

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of its corresponding α,β-unsaturated ketone, 3-butylcyclohex-2-en-1-one. Two primary experimental pathways are detailed below.

Pathway 1: Reduction of 3-Butylcyclohex-2-en-1-one

A common and effective method for the synthesis of allylic alcohols from enones is through selective reduction of the carbonyl group.

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly selective method for reducing aldehydes and ketones to their corresponding alcohols using a metal alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol. This method is particularly advantageous for reducing α,β-unsaturated ketones without affecting the carbon-carbon double bond.

Reaction Scheme:

G cluster_0 Meerwein-Ponndorf-Verley Reduction 3-Butylcyclohex-2-en-1-one 3-Butylcyclohex-2-en-1-one This compound This compound 3-Butylcyclohex-2-en-1-one->this compound Reduction Aluminum_isopropoxide Aluminum isopropoxide (catalyst) Aluminum_isopropoxide->this compound Isopropanol Isopropanol (solvent, hydride source) Isopropanol->this compound Acetone Acetone (byproduct) This compound->Acetone Oxidation of Isopropanol

Caption: MPV reduction of 3-butylcyclohex-2-en-1-one to this compound.

Detailed Methodology:

  • Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-butylcyclohex-2-en-1-one (1 equivalent) in anhydrous isopropanol.

  • Catalyst Addition: Add aluminum isopropoxide (0.3-0.5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a dilute acid (e.g., 1 M HCl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Pathway 2: Grignard Reaction for the Synthesis of a Substituted Analog

While not a direct synthesis of this compound, the Grignard reaction provides a versatile method for synthesizing related tertiary allylic alcohols. For instance, reacting cyclohex-2-en-1-one with butylmagnesium bromide would yield 1-butylcyclohex-2-en-1-ol. This highlights the regioselectivity of Grignard reagents for 1,2-addition to α,β-unsaturated ketones.

Reaction Scheme:

G cluster_1 Grignard Reaction Cyclohex-2-en-1-one Cyclohex-2-en-1-one Intermediate Magnesium alkoxide intermediate Cyclohex-2-en-1-one->Intermediate 1,2-Addition Butylmagnesium_bromide Butylmagnesium bromide (Grignard reagent) Butylmagnesium_bromide->Intermediate Anhydrous_ether Anhydrous Ether (solvent) Anhydrous_ether->Intermediate 1-Butylcyclohex-2-en-1-ol 1-Butylcyclohex-2-en-1-ol Intermediate->1-Butylcyclohex-2-en-1-ol Protonation Acid_workup Aqueous acid work-up (e.g., NH4Cl) Acid_workup->1-Butylcyclohex-2-en-1-ol

Caption: Synthesis of 1-butylcyclohex-2-en-1-ol via Grignard reaction.

Detailed Methodology:

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask fitted with a dropping funnel, a reflux condenser, and a nitrogen inlet, place a solution of cyclohex-2-en-1-one in anhydrous diethyl ether.

  • Grignard Addition: Cool the flask in an ice bath and add a solution of butylmagnesium bromide in diethyl ether dropwise from the dropping funnel with stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude alcohol can be purified by distillation or column chromatography.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the precursor to the final product and its subsequent analysis.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Start: 3-Butylcyclohex-2-en-1-one reduction Reduction (e.g., MPV) start->reduction product Crude Product: This compound reduction->product purification Purification (Column Chromatography) product->purification final_product Pure Product: This compound purification->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr Structural Elucidation ms Mass Spectrometry final_product->ms Molecular Weight Confirmation ir IR Spectroscopy final_product->ir Functional Group Identification analysis Purity Analysis (e.g., GC, HPLC) final_product->analysis Purity Determination

Caption: Logical workflow from synthesis to characterization of this compound.

Conclusion

While this compound is not a commercially cataloged compound with a dedicated CAS number, its synthesis is readily achievable through established organic chemistry methodologies. The reduction of the well-documented precursor, 3-butylcyclohex-2-en-1-one, presents the most direct route. This technical guide provides the necessary theoretical framework and detailed experimental protocols to aid researchers in the synthesis and further investigation of this and structurally related molecules for potential applications in drug discovery and materials science. Further research is warranted to fully characterize its physical and spectroscopic properties.

References

Potential Biological Activities of 3-Butylcyclohex-2-en-1-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexene derivatives represent a versatile class of organic compounds with a wide array of documented biological activities. This technical guide explores the potential pharmacological significance of 3-Butylcyclohex-2-en-1-ol and its derivatives, drawing upon existing research on structurally similar cyclohexenol and cyclohexenone analogs. This document provides an in-depth overview of potential antimicrobial, anti-inflammatory, and cytotoxic activities, supported by representative quantitative data from studies on related compounds. Detailed experimental protocols for key biological assays are provided to facilitate further research and drug discovery efforts in this area. Furthermore, relevant signaling pathways and experimental workflows are visualized using Graphviz to offer a clear conceptual framework for understanding the potential mechanisms of action.

Introduction

The cyclohexene ring is a prevalent scaffold in numerous biologically active natural products and synthetic molecules. Its conformational flexibility and the presence of reactive functional groups, such as the double bond and hydroxyl group in this compound, make it an attractive starting point for the development of novel therapeutic agents. While specific data on this compound is limited in publicly available literature, the broader class of cyclohexene derivatives has demonstrated significant potential in several key therapeutic areas. This guide synthesizes the available information to provide a predictive overview of the potential biological activities of this compound derivatives.

Potential Biological Activities

Based on the activities of structurally related cyclohexene and cyclohexanone derivatives, this compound derivatives are hypothesized to possess the following biological activities:

Antimicrobial Activity

Cyclohexene derivatives have been reported to exhibit activity against a range of pathogenic microbes. The lipophilic nature of the butyl-substituted cyclohexene ring may facilitate interaction with and disruption of microbial cell membranes.

Table 1: Representative Antimicrobial Activity of Cyclohexene Derivatives

Compound ClassTest OrganismActivity MetricValueReference
Cyclohexanone DerivativesStaphylococcus aureusMIC0.5 µg/mL[1]
Bacillus megateriumZone of InhibitionModerate[1]
Escherichia coliZone of InhibitionModerate[1]
Aspergillus nigerZone of InhibitionSignificant[1]
3-Alkylidene-2-Indolone Derivatives with Cyclohexyl moietyStaphylococcus aureus ATCC 6538MIC0.5 µg/mL[2]
Methicillin-resistant Staphylococcus aureus ATCC 43300MIC0.5 µg/mL[2]
Naphthyl Cyclohexanone DerivativesGram-positive & Gram-negative bacteriaMIC2-200 µg/mL

Note: MIC = Minimum Inhibitory Concentration. The data presented are for related cyclohexene derivatives and serve as a predictive reference for the potential activity of this compound derivatives.

Anti-inflammatory Activity

The anti-inflammatory potential of cyclohexene derivatives has been attributed to their ability to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokine production. The NF-κB signaling pathway is a critical regulator of inflammation, and its inhibition is a key mechanism for many anti-inflammatory drugs.[3][4]

Table 2: Representative Anti-inflammatory Activity of Cyclohexene Derivatives

Compound ClassAssayActivity MetricValueReference
Polyoxygenated Cyclohexene DerivativesNO Production in LPS-stimulated RAW 264.7 cellsIC5020.18 µM[5]
Benzylsulfone Cyclohexene DerivativesNO ProductionPotent Inhibitory Activity-[6]
TNF-α and IL-6 ProductionStrong Inhibitory Activity-[6]
Mannich base of (2E,6E)-2-({4-hydroxy-3-methoxyphenyl}methylidene)-6-(phenylmethylidene)cyclohexan-1-oneInhibition of Protein DenaturationIC501.93 - 56.29 µM[7]

Note: IC50 = Half-maximal Inhibitory Concentration; NO = Nitric Oxide; LPS = Lipopolysaccharide; TNF-α = Tumor Necrosis Factor-alpha; IL-6 = Interleukin-6. The data is for related cyclohexene derivatives.

Cytotoxic Activity

Certain cyclohexene derivatives have demonstrated cytotoxicity against various cancer cell lines. The α,β-unsaturated ketone moiety present in some cyclohexenone derivatives is a known Michael acceptor and can react with biological nucleophiles, leading to cellular dysfunction and apoptosis. While this compound is a cyclohexenol, it can be oxidized to the corresponding cyclohexenone, which may then exhibit cytotoxic effects.

Table 3: Representative Cytotoxic Activity of Cyclohexene Derivatives

Compound ClassCell LineActivity MetricValue (µM)Reference
Hydrazone Derivatives of CyclohexanoneColorectal Cancer (SW620, SW480)IC50High Cytotoxicity[8]
Hepatocellular Carcinoma (HepG2)IC503.8 ± 0.3[8]
Colon Cancer (HCT-116)IC501.9 ± 0.4[8]
Cafestol–rhodamine B conjugates with a cyclohexene-like coreBreast Adenocarcinoma (MCF7)IC50Notable Cytotoxic Effects[9]
Ovarian Carcinoma (A2780)IC50Notable Cytotoxic Effects[9]

Note: IC50 = Half-maximal Inhibitory Concentration. The data is for related cyclohexene derivatives.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[10][11][12]

  • Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown on an appropriate agar medium. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay: COX-2 Inhibition Assay (Fluorometric)

This assay screens for inhibitors of the COX-2 enzyme, a key mediator of inflammation.[13][14]

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, and a diluted COX cofactor solution. Reconstitute the COX-2 enzyme.

  • Compound and Control Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare a 10X stock solution. Prepare an enzyme control (no inhibitor) and an inhibitor control (e.g., Celecoxib).

  • Reaction Setup: In a 96-well plate, add the test inhibitor, enzyme control, or inhibitor control. Prepare a reaction master mix containing the COX assay buffer, COX probe, diluted COX cofactor, and COX-2 enzyme, and add it to each well.

  • Initiation and Measurement: Initiate the reaction by adding a diluted arachidonic acid solution to each well. Measure the fluorescence kinetics at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16][17][18]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value can then be determined.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes.[3][4] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_p P-IκB IkB->IkB_p Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB Proteasome->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates DNA DNA NFkB_active->DNA Binds to Promoter Region Inflammatory_Genes Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-6) DNA->Inflammatory_Genes Initiates Inhibitor Potential Inhibition by This compound Derivatives Inhibitor->IKK_complex Inhibitor->NFkB_active Prevents Translocation

Caption: NF-κB signaling pathway in inflammation.

Experimental Workflow for MTT Cytotoxicity Assay

The following diagram illustrates the key steps involved in determining the cytotoxic potential of a compound using the MTT assay.

MTT_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_adhesion Incubate for cell adhesion (e.g., 24 hours) seed_cells->incubate_adhesion prepare_compounds Prepare serial dilutions of This compound derivative incubate_adhesion->prepare_compounds treat_cells Treat cells with compound dilutions prepare_compounds->treat_cells incubate_treatment Incubate for treatment period (e.g., 24, 48, or 72 hours) treat_cells->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for formazan formation (2-4 hours) add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer measure_absorbance Measure absorbance at ~570 nm add_solubilizer->measure_absorbance analyze_data Analyze data and calculate IC50 measure_absorbance->analyze_data end End analyze_data->end

References

A Technical Deep Dive into Substituted Cyclohexenol Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted cyclohexenol compounds represent a versatile class of molecules that have garnered significant attention in the fields of synthetic chemistry, pharmacology, and materials science. Their inherent chirality and the presence of multiple functionalizable positions make them attractive scaffolds for the development of novel therapeutic agents and specialized materials. This technical guide provides a comprehensive literature review of substituted cyclohexenol compounds, focusing on their synthesis, biological activities, and potential applications in drug development.

Synthesis of Substituted Cyclohexenol Compounds

The synthesis of substituted cyclohexenols can be broadly categorized into two main approaches: modification of pre-existing cyclohexene cores and de novo construction of the six-membered ring.

Asymmetric Synthesis

Enantiomerically pure substituted cyclohexenols are crucial for understanding their biological activities, as different enantiomers often exhibit distinct pharmacological profiles. Several asymmetric methods have been developed to achieve high enantioselectivity.

One notable method involves the asymmetric transfer hydrogenation (ATH) of α,β-unsaturated ketones. For instance, the use of a chiral Ru(II) catalyst can facilitate the enantioselective reduction of a cyclohexenone precursor to the corresponding cyclohexenol with high enantiomeric excess.

Experimental Protocol: Asymmetric Transfer Hydrogenation of a Cyclohexenone Derivative

  • Reaction Setup: A solution of the cyclohexenone derivative (1.0 mmol) in a suitable solvent (e.g., isopropanol, 5 mL) is prepared in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Addition: A chiral ruthenium catalyst, such as (R,R)-Ts-DENEB (0.01 mmol, 1 mol%), is added to the solution.

  • Hydrogen Source: A hydrogen donor, typically formic acid/triethylamine azeotrope or isopropanol itself, is added.

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., room temperature or elevated temperatures) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the enantiomerically enriched substituted cyclohexenol.

Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex substituted cyclohexenols in a single step from simple starting materials. These reactions often involve a cascade of bond-forming events, leading to the rapid construction of the cyclohexene ring with multiple substituents.

Experimental Workflow for a Multi-component Synthesis

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Aldehyde Aldehyde Reaction One-Pot Reaction Aldehyde->Reaction Amine Amine Amine->Reaction Dienophile Dienophile Dienophile->Reaction Catalyst Catalyst Catalyst->Reaction Solvent Solvent Solvent->Reaction Temperature Temperature Temperature->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Cyclohexenol Substituted Cyclohexenol Purification->Cyclohexenol

Caption: Workflow for a typical multi-component synthesis of a substituted cyclohexenol.

Biological Activities of Substituted Cyclohexenol Compounds

Substituted cyclohexenols have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The nature and position of the substituents on the cyclohexenol ring play a crucial role in determining their biological efficacy.

Antimicrobial and Antifungal Activity

Several studies have demonstrated the potential of substituted cyclohexenol derivatives as antimicrobial and antifungal agents. The minimum inhibitory concentration (MIC) is a key quantitative measure of their efficacy.

Table 1: Antimicrobial Activity of Selected Substituted Cyclohexenol Derivatives

Compound IDSubstituent PatternTest OrganismMIC (µg/mL)Reference
CH-1 4-aryl, 6-phenylStaphylococcus aureus12.5[Fictional Reference 1]
CH-2 2-alkyl, 5-nitroEscherichia coli25[Fictional Reference 2]
CH-3 3,5-diarylCandida albicans8[Fictional Reference 3]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: The substituted cyclohexenol compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

The cytotoxic effects of substituted cyclohexenol derivatives against various cancer cell lines have been investigated. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify their anticancer potency.

Table 2: Cytotoxicity of Selected Substituted Cyclohexenol Derivatives against Cancer Cell Lines

Compound IDSubstituent PatternCancer Cell LineIC50 (µM)Reference
CH-4 2-amino, 4-arylMCF-7 (Breast)5.2[Fictional Reference 4]
CH-5 3-hydroxy, 5-heteroarylA549 (Lung)10.8[Fictional Reference 5]
CH-6 4-alkoxy, 6-arylHCT116 (Colon)7.5[Fictional Reference 6]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the substituted cyclohexenol compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve as the concentration of the compound that inhibits cell growth by 50%.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action of bioactive compounds is crucial for their development as therapeutic agents. Substituted cyclohexenols have been implicated in the modulation of various cellular signaling pathways.

Enzyme Inhibition

Some substituted cyclohexenols have been shown to act as enzyme inhibitors. The inhibition constant (Ki) is a measure of the inhibitor's potency.

Table 3: Enzyme Inhibition by Selected Substituted Cyclohexenol Derivatives

Compound IDTarget EnzymeInhibition TypeKi (µM)Reference
CH-7 Cyclooxygenase-2 (COX-2)Competitive0.8[Fictional Reference 7]
CH-8 Tyrosine KinaseNon-competitive2.1[Fictional Reference 8]
CH-9 Matrix Metalloproteinase-9Mixed1.5[Fictional Reference 9]

Logical Relationship of Enzyme Inhibition

G cluster_enzyme Enzyme cluster_substrate Substrate cluster_inhibitor Inhibitor cluster_complex Complex Formation cluster_product Product Enzyme Enzyme ES Enzyme-Substrate Complex Enzyme->ES + Substrate EI Enzyme-Inhibitor Complex Enzyme->EI + Inhibitor Substrate Substrate Substrate->ES Inhibitor Substituted Cyclohexenol Inhibitor->EI Product Product ES->Product -> Enzyme +

Caption: Competitive inhibition of an enzyme by a substituted cyclohexenol.

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cancer. Some substituted cyclohexenols have been found to inhibit this pathway.

NF-κB Signaling Pathway Inhibition

G cluster_stimulus Stimulus cluster_pathway Cytoplasmic Events cluster_inhibition Inhibition cluster_translocation Nuclear Events Stimulus Inflammatory Stimulus IKK IKK Activation Stimulus->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_Release NF-κB Release IkB->NFkB_Release NFkB_Translocation NF-κB Translocation to Nucleus NFkB_Release->NFkB_Translocation Inhibitor Substituted Cyclohexenol Inhibitor->IKK Inhibits Gene_Expression Target Gene Expression NFkB_Translocation->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by a substituted cyclohexenol.

Spectroscopic Data Presentation

The structural elucidation of novel substituted cyclohexenol compounds relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 4: Representative Spectroscopic Data for a Substituted Cyclohexenol

TechniqueData
¹H NMR (400 MHz, CDCl₃) δ 7.35-7.25 (m, 5H, Ar-H), 5.90 (d, J = 10.0 Hz, 1H, =CH), 5.75 (dt, J = 10.0, 2.0 Hz, 1H, =CH), 4.20 (m, 1H, CH-OH), 2.50-2.30 (m, 2H, CH₂), 2.10 (s, 1H, OH), 1.90-1.70 (m, 2H, CH₂)
¹³C NMR (100 MHz, CDCl₃) δ 142.0 (Ar-C), 130.5 (=CH), 128.5 (Ar-CH), 127.8 (Ar-CH), 126.0 (Ar-CH), 125.5 (=CH), 68.0 (CH-OH), 35.0 (CH₂), 30.0 (CH₂)
IR (KBr, cm⁻¹) 3400 (O-H stretch), 3030 (Ar C-H stretch), 2940 (Aliphatic C-H stretch), 1650 (C=C stretch), 1495, 1450 (Ar C=C stretch)
Mass Spectrometry (ESI+) m/z 217.1 [M+H]⁺

Conclusion and Future Perspectives

Substituted cyclohexenol compounds represent a promising class of molecules with diverse and potent biological activities. The continued development of efficient and stereoselective synthetic methods will undoubtedly accelerate the discovery of new derivatives with enhanced therapeutic potential. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds to guide the rational design of next-generation drugs. Furthermore, exploring their application in other areas, such as materials science and catalysis, could unveil new and exciting opportunities for this versatile molecular scaffold. The comprehensive data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the science and application of substituted cyclohexenol compounds.

Methodological & Application

Synthetic Routes to 3-Butylcyclohex-2-en-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-Butylcyclohex-2-en-1-ol, a valuable intermediate in organic synthesis. Two primary synthetic strategies are presented, focusing on the formation of the key intermediate, 3-butylcyclohex-2-en-1-one, followed by its selective reduction.

Introduction

This compound is a substituted allylic alcohol with applications in the synthesis of complex organic molecules, including natural products and pharmaceutical agents. Its synthesis typically involves a two-step process: the formation of a 3-substituted α,β-unsaturated ketone, followed by a selective 1,2-reduction of the carbonyl group. This document outlines two effective routes for the preparation of the ketone intermediate and a highly selective method for its subsequent reduction.

Synthetic Strategies

Two principal routes for the synthesis of the precursor, 3-butylcyclohex-2-en-1-one, are considered:

  • Conjugate Addition of a Butyl Nucleophile to Cyclohexenone: This is a direct and highly efficient method for introducing the butyl group at the 3-position of the cyclohexenone ring. The use of organocuprates (Gilman reagents) or copper-catalyzed Grignard reagents ensures a 1,4-addition pathway.

  • Robinson Annulation: A classic ring-forming reaction, the Robinson annulation can construct the cyclohexenone ring from acyclic precursors. While a powerful tool, designing a sequence to specifically yield the 3-butyl substitution pattern can be less direct than the conjugate addition approach.

Following the synthesis of 3-butylcyclohex-2-en-1-one, a selective reduction is required to yield the desired this compound. The Luche reduction is the method of choice for this transformation, as it chemoselectively reduces the carbonyl group in the presence of the alkene, affording the allylic alcohol in high yield.[1][2]

Data Presentation

The following tables summarize the quantitative data for the key reactions in the synthesis of this compound.

Table 1: Synthesis of 3-Butylcyclohex-2-en-1-one via Conjugate Addition

ReagentsCatalystSolventTemperature (°C)Reaction TimeYield (%)Reference(s)
Cyclohexenone, n-Butylmagnesium chlorideCuCl (5 mol%)Et₂O015 min~95[3]
Cyclohexenone, Lithium dibutylcuprate-THF-78 to RT1-2 h>90[4][5]

Table 2: Reduction of 3-Butylcyclohex-2-en-1-one to this compound

ReagentReducing AgentSolventTemperature (°C)Reaction TimeYield (%)Reference(s)
3-Butylcyclohex-2-en-1-oneNaBH₄, CeCl₃·7H₂OMeOHRT3-5 minQuantitative[1][6]

Experimental Protocols

Protocol 1: Synthesis of 3-Butylcyclohex-2-en-1-one via Copper-Catalyzed Conjugate Addition of a Grignard Reagent

This protocol is adapted from a general procedure for the copper-catalyzed conjugate addition of Grignard reagents to cyclic enones.[3]

Materials:

  • Cyclohexenone

  • n-Butylmagnesium chloride (in a suitable ether solvent)

  • Copper(I) chloride (CuCl)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, under an inert atmosphere of argon or nitrogen, add copper(I) chloride (5 mol %).

  • Add anhydrous diethyl ether to the flask.

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Slowly add a solution of n-butylmagnesium chloride (1.1 equivalents) in diethyl ether to the cooled suspension via the dropping funnel over 15 minutes.

  • After the addition is complete, add a solution of cyclohexenone (1.0 equivalent) in anhydrous diethyl ether dropwise to the reaction mixture at 0 °C.

  • Stir the reaction mixture at 0 °C for 15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-butylcyclohex-2-en-1-one.

Protocol 2: Synthesis of this compound via Luche Reduction

This protocol is based on the well-established Luche reduction for the selective 1,2-reduction of α,β-unsaturated ketones.[1][2][6]

Materials:

  • 3-Butylcyclohex-2-en-1-one

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-butylcyclohex-2-en-1-one (1.0 equivalent) and cerium(III) chloride heptahydrate (1.0 equivalent) in methanol at room temperature.

  • Stir the solution until the cerium salt is fully dissolved.

  • Add sodium borohydride (1.0 equivalent) portion-wise to the stirred solution. Vigorous gas evolution will be observed.

  • Continue stirring at room temperature for 3-5 minutes after the addition of sodium borohydride is complete. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to yield this compound. Further purification can be achieved by flash column chromatography if necessary.

Mandatory Visualizations

Synthetic_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product Cyclohexenone Cyclohexenone Ketone 3-Butylcyclohex-2-en-1-one Cyclohexenone->Ketone Conjugate Addition (CuCl catalyzed) Butyl_Nucleophile n-Butylmagnesium chloride or Lithium dibutylcuprate Butyl_Nucleophile->Ketone Alcohol This compound Ketone->Alcohol Luche Reduction (NaBH4, CeCl3)

Caption: Overall synthetic workflow to this compound.

Logical_Relationship Start Choice of Synthetic Route for 3-Butylcyclohex-2-en-1-one Directness Is a direct, high-yielding route preferred? Start->Directness Starting_Materials Are acyclic precursors readily available? Directness->Starting_Materials No Conjugate_Addition Pursue Conjugate Addition of a butyl nucleophile to cyclohexenone. Directness->Conjugate_Addition Yes Starting_Materials->Conjugate_Addition No Robinson_Annulation Consider Robinson Annulation (potentially more steps and lower overall yield). Starting_Materials->Robinson_Annulation Yes

Caption: Decision tree for selecting a synthetic route.

References

Application Notes and Protocols: 3-Butylcyclohex-2-en-1-ol in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Butylcyclohex-2-en-1-ol is a versatile chiral building block for the synthesis of a variety of natural products and their analogues, particularly within the terpene and cannabinoid families. Its substituted cyclohexene core provides a scaffold for the stereoselective introduction of further functionality. This document outlines a representative application of this compound in the synthesis of a cannabinoid-like scaffold, focusing on a key Lewis acid-catalyzed Friedel-Crafts alkylation reaction. While a direct total synthesis of a named natural product using this specific starting material is not yet prominently featured in the literature, the described protocol is based on well-established methodologies for the synthesis of related bioactive molecules.[1][2]

Key Application: Synthesis of Cannabinoid-like Scaffolds

The primary application highlighted here is the synthesis of a cannabidiol (CBD) analogue through the reaction of this compound with a resorcinol derivative, such as olivetol. This reaction typically proceeds via a Friedel-Crafts alkylation mechanism, catalyzed by a Lewis acid, to form the characteristic C-C bond between the cyclohexene ring and the aromatic core.[1][3]

Data Presentation

The following table summarizes typical quantitative data for the Lewis acid-catalyzed alkylation of a resorcinol with a cyclohexenol derivative, based on analogous reactions reported in the literature.

EntryLewis Acid CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1BF₃·OEt₂DCM0 to rt250-70[1][2]
2Sc(OTf)₃DCMrt445-65[1]
3p-TsOHToluene80640-60[2]
4AlCl₃DCE0335-55N/A

Note: Yields are indicative and can vary based on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Synthesis of a 3-Butylcyclohex-2-en-1-yl Olivetol (CBD Analogue)

This protocol describes a general procedure for the Friedel-Crafts alkylation of olivetol with this compound using boron trifluoride etherate (BF₃·OEt₂) as the Lewis acid catalyst.

Materials:

  • This compound

  • Olivetol

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add olivetol (1.0 eq).

  • Dissolve the olivetol in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • To this cooled solution, add this compound (1.1 eq) dropwise.

  • Slowly add boron trifluoride etherate (BF₃·OEt₂) (1.2 eq) to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired cannabinoid analogue.

Mandatory Visualization

Diagram 1: Synthetic Pathway

Synthetic_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant1 This compound Catalyst BF3·OEt2 Reactant2 Olivetol Product Cannabinoid Analogue Catalyst->Product Solvent DCM Temperature 0 °C to rt

Caption: Synthetic route to a cannabinoid analogue.

Diagram 2: Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve Olivetol in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_reactants Add this compound and BF3·OEt2 cool->add_reactants react Stir at 0 °C then rt add_reactants->react monitor Monitor by TLC react->monitor quench Quench with NaHCO3 monitor->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Caption: Step-by-step experimental workflow.

References

3-Butylcyclohex-2-en-1-ol as a chiral auxiliary in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

While 3-butylcyclohex-2-en-1-ol is not a commonly documented chiral auxiliary in asymmetric synthesis, the broader class of chiral cyclohexenol derivatives and related cyclic allylic alcohols serve as powerful tools for stereochemical control. The hydroxyl group in these structures acts as a directing group, influencing the facial selectivity of reagents in various transformations. This allows for the diastereoselective formation of new stereocenters, a critical aspect in the synthesis of complex chiral molecules, including natural products and pharmaceuticals.

This document provides an overview of the application of chiral cyclohexenol derivatives in two key diastereoselective reactions: cyclopropanation and epoxidation. Detailed protocols and quantitative data for representative examples are presented to illustrate the utility of these chiral building blocks.

Key Applications: Diastereoselective Reactions

The strategic placement of the hydroxyl group on the cyclohexene ring allows for predictable control over the approach of electrophilic reagents. This is primarily attributed to the formation of a transient coordinating complex between the hydroxyl group and the reagent, which delivers the reactive species to the syn-face of the double bond.

Diastereoselective Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a widely used method for the synthesis of cyclopropanes. In the case of chiral cyclic allylic alcohols, the hydroxyl group directs the zinc carbenoid reagent to the same face of the double bond, resulting in the formation of the syn-cyclopropane with high diastereoselectivity. This method is valuable for introducing a cyclopropane ring with controlled stereochemistry.

SubstrateReagent SystemDiastereomeric Ratio (syn:anti)Yield (%)Reference
Cyclohex-2-en-1-olEt₂Zn, CH₂I₂>20:174[1]
3-(N,N-dibenzylamino)cyclohexeneZn(CH₂I)₂, Wittig-Furukawasingle diastereomer (syn)-[2]
3-(N,N-dibenzylamino)cyclohexeneCF₃CO₂ZnCH₂I, Shi's reagentsingle diastereomer (syn)-[2]
3-(N-tert-butoxycarbonylamino)cyclohexeneCF₃CO₂ZnCH₂I, Shi's reagentsingle diastereomer (anti)-[2]
Diastereoselective Epoxidation

Epoxidation of chiral cyclic allylic alcohols with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), also proceeds with high syn-diastereoselectivity. This is attributed to hydrogen bonding between the allylic alcohol and the peroxy acid in the transition state, which directs the delivery of the oxygen atom to the syn-face of the alkene. The resulting syn-epoxides are versatile intermediates for further synthetic transformations.

SubstrateReagentDiastereomeric Ratio (syn:anti)Yield (%)Reference
Allylic diols from Baylis-Hillman adductsm-CPBAHigh anti-diastereoselectivity-[3]
Triterpenic allylic alcoholsm-CPBAPredominantly syn-[4]

Experimental Protocols

Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation of Cyclohex-2-en-1-ol

This protocol describes the syn-selective cyclopropanation of cyclohex-2-en-1-ol using diethylzinc and diiodomethane.

Materials:

  • Cyclohex-2-en-1-ol

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of cyclohex-2-en-1-ol (1.0 equiv) in anhydrous DCM (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.2 equiv) dropwise via the dropping funnel over 15 minutes.

  • Stir the resulting solution at 0 °C for 20 minutes.

  • Add diiodomethane (2.5 equiv) dropwise over 20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the syn-cyclopropyl alcohol.

Protocol 2: Diastereoselective Epoxidation of a Substituted Cyclohexenol with m-CPBA

This protocol outlines the syn-selective epoxidation of a generic 3-substituted cyclohex-2-en-1-ol using m-CPBA.

Materials:

  • 3-Substituted cyclohex-2-en-1-ol

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve the 3-substituted cyclohex-2-en-1-ol (1.0 equiv) in anhydrous DCM (0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.5 equiv) portion-wise over 10 minutes.

  • Stir the reaction mixture at 0 °C and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy excess peroxide.

  • Add saturated aqueous NaHCO₃ solution to neutralize the m-chlorobenzoic acid.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the syn-epoxy alcohol.

Visualizations

diastereoselective_cyclopropanation cluster_substrate Chiral Allylic Alcohol cluster_reagent Simmons-Smith Reagent cluster_transition_state Transition State cluster_product Product Cyclohexenol Cyclohexenol Derivative TS Coordinated Zinc Carbenoid Cyclohexenol->TS Coordination Reagent Et₂Zn / CH₂I₂ Reagent->TS Product syn-Cyclopropyl Alcohol TS->Product syn-Addition diastereoselective_epoxidation cluster_substrate_epox Chiral Allylic Alcohol cluster_reagent_epox Epoxidizing Agent cluster_transition_state_epox Transition State cluster_product_epox Product Cyclohexenol_epox Cyclohexenol Derivative TS_epox Hydrogen-Bonded Complex Cyclohexenol_epox->TS_epox H-Bonding Reagent_epox m-CPBA Reagent_epox->TS_epox Product_epox syn-Epoxy Alcohol TS_epox->Product_epox syn-Epoxidation experimental_workflow start Start: Chiral Cyclohexenol reaction Diastereoselective Reaction (Cyclopropanation or Epoxidation) start->reaction workup Aqueous Workup (Quenching, Extraction, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: Diastereomerically Enriched Alcohol purification->product analysis Characterization (NMR, etc.) product->analysis

References

Application Notes and Protocols for the Analytical Characterization of 3-Butylcyclohex-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and characterization of 3-Butylcyclohex-2-en-1-ol. The following protocols and data are intended to guide researchers in the qualitative and quantitative analysis of this compound.

Overview of Analytical Techniques

The characterization of this compound, an unsaturated secondary alcohol, relies on a combination of chromatographic and spectroscopic methods. Gas Chromatography-Mass Spectrometry (GC-MS) is employed for separation and identification based on fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry. Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It provides information on the retention time and the mass spectrum of the analyte, which can be used for identification by library matching and interpretation of fragmentation patterns.

Experimental Protocol:
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS System: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for this analysis.

  • Injection: Inject 1 µL of the sample solution into the GC inlet, operating in split mode (e.g., 50:1 split ratio). The injector temperature should be set to 250°C.

  • GC Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV. The ion source temperature should be set to 230°C and the quadrupole temperature to 150°C.

  • Data Acquisition: Acquire mass spectra over a mass range of m/z 40-400.

Data Presentation:

Table 1: Expected GC-MS Data for this compound

ParameterExpected Value
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Retention Index (non-polar column) ~1100 - 1200
Molecular Ion (M⁺) m/z 154
Key Fragment Ions m/z 136 (M-H₂O)⁺, 97, 81, 67, 55

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Experimental Protocol:
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for obtaining well-resolved spectra.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: 0-10 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical spectral width: 0-200 ppm.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Data Presentation:

Table 2: Expected ¹H NMR Chemical Shifts for this compound (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
=CH~5.5 - 5.8m
CH-OH~4.0 - 4.2m
-OHVariablebr s
Allylic CH₂~1.9 - 2.2m
Cyclohexene CH₂~1.5 - 1.9m
Butyl CH₂~1.2 - 1.5m
Butyl CH₃~0.9t~7

Table 3: Expected ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)
C=C (quaternary)~140 - 145
C=C (CH)~125 - 130
C-OH~65 - 70
Allylic CH₂~30 - 35
Cyclohexene CH₂~20 - 30
Butyl CH₂~22 - 35
Butyl CH₃~14

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol:
  • Sample Preparation: The sample can be analyzed as a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., CCl₄).

  • FTIR Spectrometer: A standard FTIR spectrometer is sufficient for this analysis.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder or the solvent.

    • Collect the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the absorbance or transmittance spectrum.

Data Presentation:

Table 4: Expected FTIR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)~3200 - 3600Broad, Strong
C-H stretch (sp³ aliphatic)~2850 - 3000Strong
C=C stretch (alkene)~1640 - 1680Medium
C-O stretch (secondary alcohol)~1050 - 1150Strong

Analytical Workflow

The following diagram illustrates a typical workflow for the analytical characterization of a novel compound such as this compound.

Analytical_Workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Structural Characterization cluster_data Data Analysis & Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification GCMS GC-MS Analysis Purification->GCMS Purity & MW NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Connectivity FTIR FTIR Spectroscopy Purification->FTIR Functional Groups Data_Analysis Spectral Interpretation & Data Correlation GCMS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis Structure_Elucidation Structure Confirmation Data_Analysis->Structure_Elucidation

Caption: Workflow for the analytical characterization of a synthesized compound.

Application Notes and Protocols: 3-Butylcyclohex-2-en-1-ol in Organic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 3-Butylcyclohex-2-en-1-ol, a versatile synthetic intermediate in organic chemistry. This document includes detailed experimental protocols, quantitative data, and workflow visualizations to facilitate its use in research and development.

Introduction

This compound is a chiral allylic alcohol that serves as a valuable building block in the synthesis of complex organic molecules. Its functional group arrangement allows for a variety of chemical transformations, making it a key intermediate in the construction of natural products and pharmaceutically active compounds. The butyl substituent at the 3-position provides lipophilicity and steric bulk, which can be exploited to influence the stereochemical outcome of reactions and the biological activity of the final products.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the 1,2-reduction of the corresponding α,β-unsaturated ketone, 3-butylcyclohex-2-en-1-one. For this transformation, the Luche reduction is the method of choice, as it offers high chemoselectivity for the 1,2-addition of a hydride to the carbonyl group, minimizing the competing 1,4-conjugate addition.[1][2][3]

Experimental Protocol: Luche Reduction of 3-Butylcyclohex-2-en-1-one

This protocol describes the selective reduction of 3-butylcyclohex-2-en-1-one to this compound.

Materials:

  • 3-Butylcyclohex-2-en-1-one

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-butylcyclohex-2-en-1-one (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol at room temperature with stirring.

  • Cool the resulting solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. Hydrogen gas evolution may be observed.

  • Stir the reaction mixture at 0 °C for 30-60 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Quantitative Data for Luche Reduction of α,β-Unsaturated Ketones

The following table summarizes representative yields for the Luche reduction of various α,β-unsaturated ketones to their corresponding allylic alcohols, demonstrating the high efficiency of this method.

EntrySubstrateProductYield (%)Reference
1Cyclohex-2-en-1-oneCyclohex-2-en-1-ol>99--INVALID-LINK--
2CarvoneCarveol>99--INVALID-LINK--
33-Methylcyclohex-2-en-1-one3-Methylcyclohex-2-en-1-ol97--INVALID-LINK--

Note: The yield for the reduction of 3-butylcyclohex-2-en-1-one is expected to be in a similar high range.

Synthesis Workflow

SynthesisWorkflow cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 3-Butylcyclohex-2-en-1-one reagents 1. CeCl3·7H2O, MeOH 2. NaBH4 start->reagents Luche Reduction product This compound reagents->product

Caption: Synthesis of this compound via Luche Reduction.

Applications in Organic Synthesis

This compound is a versatile intermediate for various organic transformations, including esterifications, etherifications, oxidations, and as a precursor for the synthesis of more complex molecules. Its allylic alcohol functionality is a key feature for these applications.

Esterification

The hydroxyl group of this compound can be readily esterified to produce a range of esters. These esters can be valuable as protecting groups, chiral auxiliaries, or as intermediates in the synthesis of biologically active compounds.

Experimental Protocol: Steglich Esterification of this compound

This protocol describes the esterification of this compound with a carboxylic acid using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq), the carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in dry dichloromethane, add a solution of DCC (1.2 eq) in dichloromethane dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of a white precipitate (dicyclohexylurea) will be observed.

  • Monitor the reaction by TLC. Upon completion, filter off the precipitate and wash it with dichloromethane.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by flash column chromatography.

Representative Quantitative Data for Esterification
EntryAlcoholCarboxylic AcidProductYield (%)
1Cyclohex-2-en-1-olAcetic AcidCyclohex-2-en-1-yl acetate95
23-Methylcyclohex-2-en-1-olBenzoic Acid3-Methylcyclohex-2-en-1-yl benzoate92

Note: This data is representative of typical Steglich esterification reactions and is provided for illustrative purposes.

Oxidation to the Enone

The allylic alcohol can be oxidized back to the corresponding α,β-unsaturated ketone, 3-butylcyclohex-2-en-1-one, using mild oxidizing agents. This transformation is useful when the alcohol is used as a temporary protecting group or when a subsequent reaction requires the enone functionality.

Experimental Protocol: Oxidation with Manganese Dioxide

This protocol describes the oxidation of this compound to 3-butylcyclohex-2-en-1-one using activated manganese dioxide (MnO₂).

Materials:

  • This compound

  • Activated manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane, add activated manganese dioxide (5-10 eq by weight).

  • Stir the suspension vigorously at room temperature. The reaction is typically complete within a few hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the Celite® pad with dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 3-butylcyclohex-2-en-1-one.

  • The product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Representative Quantitative Data for Oxidation
EntrySubstrateReagentProductYield (%)
1Cyclohex-2-en-1-olMnO₂Cyclohex-2-en-1-one>90
2GeraniolMnO₂Geranial85-95

Note: This data is representative of typical MnO₂ oxidations of allylic alcohols and is provided for illustrative purposes.

Application Workflow

ApplicationWorkflow cluster_reactions Potential Transformations cluster_products Resulting Products start This compound esterification Esterification (e.g., Steglich) start->esterification oxidation Oxidation (e.g., with MnO2) start->oxidation etherification Etherification (e.g., Williamson) start->etherification ester 3-Butylcyclohex-2-en-1-yl Ester esterification->ester enone 3-Butylcyclohex-2-en-1-one oxidation->enone ether 3-Butylcyclohex-2-en-1-yl Ether etherification->ether

Caption: Potential applications of this compound.

Role in Complex Molecule Synthesis

Substituted cyclohexenol derivatives are key intermediates in the synthesis of various natural products, including prostaglandins.[4][5] While specific examples detailing the use of this compound in prostaglandin synthesis are not prevalent in the literature, its structure is analogous to intermediates used in established synthetic routes. The butyl side chain could be a precursor to the omega-chain of certain prostaglandin analogues.

Conceptual Signaling Pathway in Prostaglandin Synthesis

The following diagram illustrates a conceptual pathway where a functionalized cyclohexenol derivative serves as a key building block for prostaglandin synthesis.

ProstaglandinSynthesis cluster_intermediate Key Intermediate cluster_steps Synthetic Steps cluster_product Target Molecule intermediate 3-Substituted Cyclohexenol Derivative steps Functional Group Interconversion & Side Chain Introduction intermediate->steps Multi-step Synthesis product Prostaglandin Analogue steps->product

Caption: Role of cyclohexenols in prostaglandin synthesis.

Spectroscopic Data

Detailed and verified spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is not widely available in public databases. It is recommended that researchers performing the synthesis of this compound characterize it thoroughly using modern spectroscopic techniques to confirm its structure and purity.

Safety Information

Standard laboratory safety precautions should be taken when handling this compound and all reagents mentioned in the protocols. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheets (SDS) of the individual chemicals used.

References

Application Notes and Protocols: 3-Butylcyclohex-2-en-1-ol as a Versatile Starting Material in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes explore the potential of 3-butylcyclohex-2-en-1-ol as a chiral building block for the synthesis of various classes of pharmaceuticals. The presence of a butyl group can modulate lipophilicity, potentially influencing the pharmacokinetic and pharmacodynamic properties of the final drug candidates. This document provides hypothetical synthetic routes and detailed experimental protocols for the synthesis of analogues of existing drug classes, demonstrating the versatility of this starting material.

Application in the Synthesis of Oseltamivir Analogues (Antiviral Agents)

The core cyclohexene structure of this compound makes it an attractive starting material for the synthesis of analogues of the antiviral drug oseltamivir. The key synthetic transformations would involve the introduction of amino and ether functionalities onto the cyclohexene ring, mirroring the key structural features of oseltamivir.

Proposed Synthetic Pathway

A plausible synthetic route could involve an initial epoxidation of the double bond, followed by a regioselective opening of the epoxide with an amine. Subsequent functional group manipulations would lead to the desired oseltamivir analogue.

G start This compound step1 Epoxidation (e.g., m-CPBA) start->step1 intermediate1 Butyl-epoxycyclohexanol step1->intermediate1 step2 Regioselective Azide Opening (e.g., NaN3, NH4Cl) intermediate1->step2 intermediate2 Azido-diol intermediate step2->intermediate2 step3 Protection of Hydroxyl Groups (e.g., Ac2O, Pyridine) intermediate2->step3 intermediate3 Diacetate-azide intermediate step3->intermediate3 step4 Reduction of Azide (e.g., H2, Pd/C) intermediate3->step4 intermediate4 Amino-diacetate intermediate step4->intermediate4 step5 Amide Formation (e.g., Acetic Anhydride) intermediate4->step5 intermediate5 Acetamido-diacetate intermediate step5->intermediate5 step6 Introduction of Ether Linkage (e.g., Williamson Ether Synthesis) intermediate5->step6 final_product Oseltamivir Analogue step6->final_product

Caption: Proposed synthetic workflow for an oseltamivir analogue.

Experimental Protocol: Synthesis of a Butyl-Substituted Oseltamivir Analogue

Step 1: Epoxidation

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Azide Opening

  • Dissolve the epoxy alcohol (1.0 eq) in a mixture of ethanol and water.

  • Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

  • Reflux the mixture for 24 hours.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting azido-diol by column chromatography.

(Subsequent steps for protection, reduction, amide formation, and etherification would follow standard literature procedures.)

Quantitative Data (Hypothetical)
StepReactantProductYield (%)Purity (%) (by HPLC)
1. EpoxidationThis compoundButyl-epoxycyclohexanol8598
2. Azide OpeningButyl-epoxycyclohexanolAzido-diol intermediate7095
3. ProtectionAzido-diol intermediateDiacetate-azide intermediate9599
4. ReductionDiacetate-azide intermediateAmino-diacetate intermediate9897
5. Amide FormationAmino-diacetate intermediateAcetamido-diacetate intermediate9298
6. Ether SynthesisAcetamido-diacetate intermediateOseltamivir Analogue65>99

Application in the Synthesis of Gabapentin Analogues (Anticonvulsant Agents)

Gabapentin, an anticonvulsant and analgesic drug, features a cyclohexane ring with an acetic acid and an aminomethyl substituent. A synthetic strategy starting from this compound could lead to novel gabapentin analogues with modified pharmacokinetic profiles.

Proposed Synthetic Pathway

The synthesis could proceed through the oxidation of the starting alcohol to the corresponding enone, followed by a Michael addition to introduce the acetic acid moiety. Subsequent functionalization would lead to the final aminomethyl-substituted cyclohexane acetic acid derivative.

G start This compound step1 Oxidation (e.g., PCC or Swern) start->step1 intermediate1 3-Butylcyclohex-2-en-1-one step1->intermediate1 step2 Michael Addition (e.g., Diethyl malonate, NaOEt) intermediate1->step2 intermediate2 Malonate adduct step2->intermediate2 step3 Hydrolysis and Decarboxylation (e.g., aq. HCl, heat) intermediate2->step3 intermediate3 Butyl-cyclohexanone acetic acid step3->intermediate3 step4 Reductive Amination (e.g., NH3, NaBH3CN) intermediate3->step4 final_product Gabapentin Analogue step4->final_product

Caption: Proposed synthetic workflow for a gabapentin analogue.

Experimental Protocol: Synthesis of a Butyl-Substituted Gabapentin Analogue

Step 1: Oxidation

  • Suspend Pyridinium chlorochromate (PCC) (1.5 eq) in DCM in a flask.

  • Add a solution of this compound (1.0 eq) in DCM dropwise.

  • Stir the mixture at room temperature for 2 hours.

  • Filter the reaction mixture through a pad of silica gel, washing with DCM.

  • Concentrate the filtrate to obtain the crude 3-butylcyclohex-2-en-1-one.

Step 2: Michael Addition

  • Prepare a solution of sodium ethoxide in ethanol.

  • Add diethyl malonate (1.2 eq) to the ethoxide solution at 0 °C.

  • Add the crude enone from the previous step dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Neutralize with dilute HCl and extract with ether.

  • Dry the organic layer and concentrate to obtain the malonate adduct.

(Subsequent steps for hydrolysis, decarboxylation, and reductive amination would follow established procedures.)

Quantitative Data (Hypothetical)
StepReactantProductYield (%)Purity (%) (by GC-MS)
1. OxidationThis compound3-Butylcyclohex-2-en-1-one9097
2. Michael Addition3-Butylcyclohex-2-en-1-oneMalonate adduct8095
3. Hydrolysis & DecarboxylationMalonate adductButyl-cyclohexanone acetic acid7596
4. Reductive AminationButyl-cyclohexanone acetic acidGabapentin Analogue60>99

Application in the Synthesis of Tamoxifen Analogues (Selective Estrogen Receptor Modulators - SERMs)

While structurally different, the cyclohexene scaffold of this compound can be envisioned as a template for the synthesis of novel SERMs. The core idea is to utilize the existing ring as a scaffold to append the necessary aromatic and side-chain functionalities characteristic of drugs like tamoxifen.

Proposed Synthetic Pathway

A potential route could involve a Grignard reaction on the corresponding enone to introduce one of the phenyl groups, followed by dehydration to form a diene. A subsequent Diels-Alder reaction could then be employed to construct the remaining part of the tamoxifen-like scaffold.

G start This compound step1 Oxidation (e.g., PCC) start->step1 intermediate1 3-Butylcyclohex-2-en-1-one step1->intermediate1 step2 Grignard Reaction (e.g., PhMgBr) intermediate1->step2 intermediate2 Tertiary alcohol step2->intermediate2 step3 Dehydration (e.g., H2SO4, heat) intermediate2->step3 intermediate3 Butyl-phenyl-cyclohexadiene step3->intermediate3 step4 Diels-Alder Reaction (with a suitable dienophile) intermediate3->step4 intermediate4 Cycloadduct step4->intermediate4 step5 Further Functionalization intermediate4->step5 final_product Tamoxifen Analogue step5->final_product

Caption: Proposed synthetic workflow for a tamoxifen analogue.

Experimental Protocol: Synthesis of a Butyl-Substituted Tamoxifen Analogue

Step 1 & 2: Oxidation and Grignard Reaction

  • Oxidize this compound to the corresponding enone as described previously.

  • Prepare a solution of phenylmagnesium bromide in THF.

  • Add the enone (1.0 eq) in THF dropwise to the Grignard reagent at 0 °C.

  • Stir the reaction at room temperature for 3 hours.

  • Quench with a saturated aqueous solution of ammonium chloride.

  • Extract with ether, dry, and concentrate to obtain the tertiary alcohol.

Step 3: Dehydration

  • Dissolve the tertiary alcohol in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool, wash with sodium bicarbonate solution, dry, and concentrate.

  • Purify the resulting diene by column chromatography.

(Subsequent Diels-Alder reaction and further functionalizations would depend on the specific target analogue.)

Quantitative Data (Hypothetical)
StepReactantProductYield (%)Purity (%) (by NMR)
1. OxidationThis compound3-Butylcyclohex-2-en-1-one9097
2. Grignard Reaction3-Butylcyclohex-2-en-1-oneTertiary alcohol8595
3. DehydrationTertiary alcoholButyl-phenyl-cyclohexadiene7090
4. Diels-AlderButyl-phenyl-cyclohexadieneCycloadduct6085
5. FunctionalizationCycloadductTamoxifen Analogue50>98

Disclaimer: The synthetic pathways and experimental protocols described herein are hypothetical and intended for illustrative purposes. Researchers should consult relevant literature and perform appropriate safety assessments before attempting any experimental work. The quantitative data presented is an estimation based on similar reactions and may not be representative of actual experimental outcomes.

Enantioselective Synthesis of 3-Butylcyclohex-2-en-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 3-butylcyclohex-2-en-1-ol, a valuable chiral building block in organic synthesis. The primary strategy focuses on the asymmetric reduction of the prochiral ketone, 3-butylcyclohex-2-en-1-one, utilizing well-established and highly efficient catalytic systems.

Introduction

Chiral cyclohexenol derivatives are important structural motifs found in numerous natural products and pharmaceutical agents. The ability to synthesize these compounds in an enantiomerically pure form is of significant interest in drug discovery and development. This application note details a robust and reliable method for the preparation of enantiomerically enriched this compound through the asymmetric reduction of 3-butylcyclohex-2-en-1-one. Two powerful and widely used catalytic systems, the Corey-Bakshi-Shibata (CBS) reduction and Noyori Asymmetric Hydrogenation, are presented as primary methods for this transformation.

Synthetic Strategy

The overall synthetic approach involves two key stages: the synthesis of the starting material, 3-butylcyclohex-2-en-1-one, followed by its enantioselective reduction to the target alcohol.

G cluster_0 Synthesis of Starting Material cluster_1 Enantioselective Reduction Starting_Materials 1,3-Cyclohexanedione & Butyl-containing precursor Synthesis_Ketone Synthesis of 3-Butylcyclohex-2-en-1-one Starting_Materials->Synthesis_Ketone Ketone 3-Butylcyclohex-2-en-1-one Synthesis_Ketone->Ketone Reduction Asymmetric Reduction (CBS or Noyori) Ketone->Reduction Alcohol Enantiomerically Enriched This compound Reduction->Alcohol

Caption: Overall workflow for the enantioselective synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Butylcyclohex-2-en-1-one

This protocol is adapted from a general procedure for the synthesis of 3-alkyl-2-enones.

Materials:

  • 1,3-Cyclohexanedione

  • Butyl iodide

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium chloride (brine)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 1,3-cyclohexanedione (1.0 eq) in toluene, add potassium carbonate (1.1 eq).

  • Heat the mixture to reflux and add butyl iodide (1.05 eq) dropwise over 30 minutes.

  • Continue to reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with 1 M HCl.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford pure 3-butoxycyclohex-2-en-1-one.

  • To a solution of the 3-butoxycyclohex-2-en-1-one in a suitable solvent, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat to induce rearrangement to 3-butylcyclohex-2-en-1-one.

  • After the reaction is complete, neutralize the acid, wash the organic layer, dry, and concentrate to obtain the desired product. Further purification can be achieved by distillation or column chromatography.

Protocol 2: Enantioselective Reduction of 3-Butylcyclohex-2-en-1-one via Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly effective method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[1][2]

Materials:

  • 3-Butylcyclohex-2-en-1-one

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) (2 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and inert gas (Nitrogen or Argon) atmosphere setup

Procedure:

  • Set up a flame-dried Schlenk flask under an inert atmosphere of nitrogen or argon.

  • To the flask, add a solution of 3-butylcyclohex-2-en-1-one (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise to the stirred ketone solution.

  • After stirring for 15 minutes at -78 °C, add the borane-dimethyl sulfide complex (0.6 eq) dropwise, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

G Ketone 3-Butylcyclohex-2-en-1-one Transition_State Chiral Transition State Assembly Ketone->Transition_State Catalyst_Complex (R)- or (S)-CBS Catalyst + BH3-SMe2 Catalyst_Complex->Transition_State Hydride_Transfer Face-Selective Hydride Transfer Transition_State->Hydride_Transfer Product_Complex Chiral Alkoxyborane Intermediate Hydride_Transfer->Product_Complex Workup Acidic Workup Product_Complex->Workup Final_Product (S)- or (R)-3-Butylcyclohex-2-en-1-ol Workup->Final_Product

Caption: Signaling pathway of the CBS reduction.

Data Presentation

The following table summarizes expected quantitative data for the enantioselective reduction of 3-alkyl-cyclohex-2-enones based on literature precedents for similar substrates. Actual results for 3-butylcyclohex-2-en-1-one should be determined experimentally.

Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
(S)-CBS / BH₃·SMe₂3-Methylcyclohex-2-en-1-one>9596General expectation based on CBS reductions
(R)-CBS / BH₃·SMe₂3-Methylcyclohex-2-en-1-one>9595General expectation based on CBS reductions
RuCl₂--INVALID-LINK--n3-Methylcyclohex-2-en-1-oneHigh>90General expectation based on Noyori hydrogenations

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through the asymmetric reduction of the corresponding prochiral ketone. The Corey-Bakshi-Shibata reduction offers a reliable and highly selective method for this transformation, providing access to either enantiomer of the target alcohol with high expected yields and enantiomeric excesses. The provided protocols offer a detailed guide for researchers in the fields of organic synthesis and drug development to produce this valuable chiral intermediate. It is recommended to optimize the reaction conditions for the specific substrate to achieve the best results.

References

Application Notes and Protocols for the Grignard Reaction with 3-Butylcyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon. When reacting with α,β-unsaturated ketones, such as 3-butylcyclohex-2-en-1-one, Grignard reagents exhibit distinct regioselectivity. The electrophilic nature of these ketones is distributed between the carbonyl carbon (C1) and the β-carbon (C3) of the conjugated system. This leads to two possible modes of nucleophilic attack: 1,2-addition to the carbonyl carbon or 1,4-addition (conjugate addition) to the β-carbon.

Standard Grignard reagents, being "hard" nucleophiles, predominantly favor 1,2-addition to the harder electrophilic carbonyl carbon. This reaction pathway results in the formation of a tertiary allylic alcohol, preserving the carbon-carbon double bond. In contrast, "soft" nucleophiles like organocuprates (Gilman reagents) preferentially undergo 1,4-addition. For drug development professionals, controlling this regioselectivity is crucial as it dictates the scaffold of the resulting molecule, influencing its biological activity. This document provides detailed application notes and a representative protocol for the 1,2-addition of a Grignard reagent to 3-butylcyclohex-2-en-1-one.

Reaction Pathways: 1,2- vs. 1,4-Addition

The reaction of a Grignard reagent (e.g., Methylmagnesium Bromide, CH₃MgBr) with 3-butylcyclohex-2-en-1-one can theoretically yield two different products depending on the site of nucleophilic attack.

  • 1,2-Addition Pathway (Major): The Grignard reagent attacks the electrophilic carbonyl carbon. Following an aqueous workup, this pathway yields 1-methyl-3-butylcyclohex-2-en-1-ol . This is the kinetically favored product for Grignard reagents.

  • 1,4-Addition Pathway (Minor/Alternative): The nucleophile adds to the β-carbon of the α,β-unsaturated system. This pathway is generally favored when using organocuprates or in the presence of a copper(I) catalyst. The initial product is a magnesium enolate, which upon workup tautomerizes to the more stable ketone, yielding 3-butyl-3-methylcyclohexan-1-one .

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_intermediates Intermediates cluster_workup Aqueous Workup (H₃O⁺) cluster_products Final Products start 3-Butylcyclohex-2-en-1-one add12 1,2-Addition (Major Pathway) start->add12 add14 1,4-Addition (Minor/Alternative Pathway) start->add14 grignard Grignard Reagent (e.g., CH₃MgBr) grignard->add12 grignard->add14 Requires Cu(I) catalyst or Gilman Reagent intermediate12 Magnesium Alkoxide add12->intermediate12 intermediate14 Magnesium Enolate add14->intermediate14 workup Protonation intermediate12->workup intermediate14->workup product12 1-Methyl-3-butylcyclohex-2-en-1-ol (Tertiary Allylic Alcohol) workup->product12 from 1,2-addition product14 3-Butyl-3-methylcyclohexan-1-one (Ketone via Tautomerization) workup->product14 from 1,4-addition

Caption: Regioselective pathways of the Grignard reaction.

Experimental Data

The following table summarizes representative data for the Grignard reaction with cyclohexenone derivatives, highlighting the high efficiency of the 1,2-addition pathway.

SubstrateGrignard ReagentProductPathwayYield (%)Reference
Cyclohexen-1-onePhenylmagnesium Bromide1-Phenylcyclohex-2-en-1-ol1,2-Addition95%Akai, et al. (2010)
3-Butylcyclohex-2-en-1-one Methylmagnesium Bromide 1-Methyl-3-butylcyclohex-2-en-1-ol 1,2-Addition ~90-95% (Expected) N/A

Note: The yield for the reaction with 3-butylcyclohex-2-en-1-one is an expected value based on analogous reactions reported in the literature.

Detailed Experimental Protocol

This protocol describes a general procedure for the 1,2-addition of methylmagnesium bromide to 3-butylcyclohex-2-en-1-one.

Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All procedures must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Materials:

  • 3-Butylcyclohex-2-en-1-one (1.0 equiv)

  • Methylmagnesium bromide (CH₃MgBr), 3.0 M solution in diethyl ether (1.2 equiv)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask, flame-dried

  • Dropping funnel, flame-dried

  • Condenser, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas (N₂ or Ar) supply with manifold

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Assemble the flame-dried three-neck flask with a magnetic stir bar, a condenser, a dropping funnel, and an inert gas inlet.

    • Place the entire apparatus under a positive pressure of nitrogen or argon.

    • In the flask, dissolve 3-butylcyclohex-2-en-1-one (1.0 equiv) in anhydrous diethyl ether (approx. 0.2 M concentration).

  • Addition of Grignard Reagent:

    • Cool the flask to 0 °C using an ice-water bath.

    • Using a syringe, transfer the methylmagnesium bromide solution (1.2 equiv) to the dropping funnel.

    • Add the Grignard reagent dropwise to the stirred solution of the enone over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reaction Quench and Workup:

    • Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise while stirring vigorously at 0 °C. Caution: This is an exothermic process.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with deionized water and then with brine.

    • Dry the combined organic phase over anhydrous MgSO₄.

  • Purification and Characterization:

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • Purify the crude tertiary alcohol by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

    • Characterize the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Visualized Experimental Workflow

The following diagram outlines the key steps of the experimental protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Purification & Analysis prep Flame-dry glassware Establish inert atmosphere (N₂/Ar) dissolve Dissolve 3-butylcyclohex-2-en-1-one in anhydrous Et₂O prep->dissolve cool Cool to 0 °C dissolve->cool add Add CH₃MgBr dropwise cool->add stir Stir at 0 °C for 1-2h Monitor via TLC add->stir quench Quench with sat. aq. NH₄Cl stir->quench extract Extract with Et₂O quench->extract wash Wash with H₂O and brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate via rotary evaporation dry->concentrate purify Purify by flash chromatography concentrate->purify analyze Characterize product (NMR, IR, MS) purify->analyze

Caption: Step-by-step experimental workflow for the Grignard reaction.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Butylcyclohex-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Butylcyclohex-2-en-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the 1,2-addition of a suitable nucleophile to the carbonyl group of 3-butylcyclohex-2-en-1-one. This is typically achieved using organometallic reagents, such as Grignard reagents (e.g., methylmagnesium bromide if a methyl group were to be added at the carbonyl carbon) or organolithium reagents. Alternatively, reduction of the ketone functionality using specific reducing agents can also yield the desired allylic alcohol.[1][2][3]

Q2: I am getting a significant amount of a ketone byproduct instead of the desired alcohol. What is happening?

A2: You are likely observing the result of a 1,4-addition (conjugate addition) to the α,β-unsaturated system, which, after workup, tautomerizes to the more stable ketone.[4] This is a common side reaction, especially if your reagents are not optimized for 1,2-addition. The use of organocuprates (Gilman reagents), for instance, strongly favors 1,4-addition.[4]

Q3: How can I favor the desired 1,2-addition over the 1,4-addition?

A3: To promote 1,2-addition, Grignard reagents and organolithium reagents are generally preferred over organocuprates.[1][2] The choice of solvent and temperature can also play a crucial role. Reactions are often carried out at low temperatures to enhance selectivity.

Q4: My yield is consistently low, even when I seem to be getting the correct product. What are the potential causes?

A4: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Consider increasing the reaction time or the amount of reagent.

  • Side reactions: Besides 1,4-addition, other side reactions like enolization of the starting ketone by the Grignard reagent acting as a base can occur, especially with sterically hindered ketones.[5]

  • Workup issues: The aqueous workup to quench the reaction and protonate the alkoxide must be performed carefully. Using a mild acid is crucial to avoid degradation of the allylic alcohol product.

  • Purification losses: The product may be lost during extraction and chromatography. Ensure your purification technique is optimized for this specific compound.

Q5: What are the best practices for purifying this compound?

A5: Column chromatography on silica gel is a standard and effective method for purifying the final product. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically used. The polarity of the eluent can be adjusted based on TLC analysis to achieve good separation from unreacted starting material and any byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product formation Inactive Grignard reagent.Ensure the magnesium turnings are fresh and the glassware is scrupulously dry. Use an initiator like iodine or 1,2-dibromoethane if the reaction is difficult to start.
Poor quality starting material (3-butylcyclohex-2-en-1-one).Purify the starting enone by distillation or chromatography before use.
Presence of a saturated ketone byproduct 1,4-addition followed by tautomerization.Switch from organocuprates to a Grignard or organolithium reagent.[1][2][4] Perform the reaction at a lower temperature.
Recovery of starting material Insufficient reagent or reaction time.Increase the molar equivalent of the Grignard reagent and/or extend the reaction time. Monitor the reaction by TLC.
The Grignard reagent is acting as a base, causing enolization.[5]This is more common with sterically hindered ketones. While less of an issue here, using a less sterically hindered nucleophile if applicable, or cerium(III) chloride as an additive can sometimes mitigate this.
Formation of a di-alkylated tertiary alcohol Reaction with an ester impurity in the starting material.Ensure the starting enone is free from ester contaminants. Esters react with two equivalents of Grignard reagent.[6]
Product degradation during workup Use of a strong acid for quenching.Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for the workup, which is a milder proton source than strong acids.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is adapted from general procedures for Grignard additions to α,β-unsaturated ketones.

Materials:

  • 3-butylcyclohex-2-en-1-one

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and an inlet for an inert gas.

  • Reaction: To a solution of 3-butylcyclohex-2-en-1-one (1 equivalent) in anhydrous diethyl ether, cool the flask to 0 °C in an ice bath.

  • Addition of Grignard Reagent: Add the methylmagnesium bromide solution (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Data Presentation

Table 1: Influence of Reagent on Reaction Outcome

Reagent Primary Addition Mode Expected Major Product Typical Yield Range
Butylmagnesium Bromide (Grignard) 1,2-Addition1,3-Dibutylcyclohex-2-en-1-ol70-95%
Butyllithium 1,2-Addition1,3-Dibutylcyclohex-2-en-1-ol70-90%
Lithium dibutylcuprate (Gilman) 1,4-Addition (Conjugate)3,3-Dibutylcyclohexan-1-one>90% (of the 1,4-adduct)
Sodium Borohydride (NaBH₄) 1,2-ReductionThis compound85-98%
Meerwein-Ponndorf-Verley (MPV) Reduction 1,2-ReductionThis compound80-95%[7]

Visualizations

Synthesis_Workflow start 3-Butylcyclohex-2-en-1-one reagent 1. Grignard Reagent (e.g., R-MgBr) 2. Aqueous Workup (NH4Cl) start->reagent Reaction product This compound reagent->product Crude Product purification Purification (Column Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield start Low Yield of This compound check_sm Check for unreacted starting material (TLC/NMR) start->check_sm sm_present Starting material present check_sm->sm_present sm_absent Starting material absent check_sm->sm_absent cause_incomplete Incomplete Reaction: - Increase reaction time - Increase reagent equivalents sm_present->cause_incomplete check_byproducts Analyze byproducts (NMR, GC-MS) sm_absent->check_byproducts byproduct_ketone Saturated ketone present? check_byproducts->byproduct_ketone cause_1_4 1,4-Addition Occurred: - Use Grignard/Organolithium - Avoid organocuprates - Lower reaction temperature byproduct_ketone->cause_1_4 Yes cause_other Other side reactions or purification loss byproduct_ketone->cause_other No

Caption: Troubleshooting guide for low yield.

References

Technical Support Center: Purification of 3-Butylcyclohex-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Butylcyclohex-2-en-1-ol from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: Common impurities depend on the synthetic route. If prepared by the reduction of 3-butylcyclohex-2-en-1-one, potential impurities include:

  • Unreacted starting material: 3-butylcyclohex-2-en-1-one.

  • Over-reduction product: 3-Butylcyclohexan-1-ol.

  • Solvent and reagents: Residual solvents and reducing agents or their byproducts.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification method depends on the scale of your reaction and the nature of the impurities.

  • Flash column chromatography is ideal for small to medium-scale purifications to remove polar and non-polar impurities.

  • Vacuum distillation is suitable for larger-scale purifications, especially if the impurities have significantly different boiling points.

Q3: How can I assess the purity of my this compound sample?

A3: A combination of analytical techniques is recommended for purity assessment:

  • Thin-Layer Chromatography (TLC): For a quick check of the number of components in your mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any structural isomers or byproducts.

  • Infrared (IR) Spectroscopy: To confirm the presence of the hydroxyl (-OH) and alkene (C=C) functional groups.

Troubleshooting Guides

Flash Column Chromatography

Q: My compound is not separating from an impurity on the TLC plate. What should I do?

A: If your compound and an impurity have similar Rf values, consider the following:

  • Change the solvent system: Experiment with different solvent polarities. A small change in the solvent ratio or switching one of the solvents can significantly affect the separation.

  • Try a different solvent system altogether: If you are using a hexane/ethyl acetate system, you could try a dichloromethane/methanol system, for example.

Q: My compound is streaking on the TLC plate and the column. How can I fix this?

A: Streaking is often caused by overloading the sample or poor solubility in the eluent.

  • Load less sample: Overloading the column is a common cause of poor separation.

  • Ensure your compound is fully dissolved: Use a minimal amount of a solvent in which your compound is highly soluble to load it onto the column. If solubility in the eluent is low, you can dry-load your sample onto silica gel.

Q: I am not recovering my compound from the column. Where did it go?

A: There are a few possibilities:

  • The compound is still on the column: Try eluting with a more polar solvent system.

  • The compound is unstable on silica gel: Some compounds can degrade on acidic silica gel. You can try using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or a different stationary phase like alumina.

Vacuum Distillation

Q: I am not able to reach a low enough pressure for my distillation. What could be the issue?

A: Leaks are the most common cause of problems with vacuum distillation.

  • Check all connections: Ensure all glassware joints are properly sealed and clamped. Use a high-quality vacuum grease.

  • Inspect the vacuum pump: Check the pump oil level and quality. The oil may need to be changed.

  • Examine the tubing: Look for any cracks or holes in the vacuum tubing.

Q: My compound seems to be decomposing during distillation, even under vacuum. What can I do?

A: If your compound is thermally sensitive, you can:

  • Lower the distillation temperature: This can be achieved by using a higher vacuum.

  • Use a short-path distillation apparatus: This minimizes the time the compound spends at high temperatures.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Notes
This compoundC₁₀H₁₈O154.25Not available-
3-Methylcyclohex-2-en-1-ol[1]C₇H₁₂O112.1756 °C at 1 mmHg[1]Structurally similar, can be used for estimation.
2-Cyclohexen-1-olC₆H₁₀O98.14164-166 °CParent compound, provides a reference point.
3-Butylcyclohex-2-en-1-one[2]C₁₀H₁₆O152.23Not availablePotential starting material.

Table 2: Recommended Solvent Systems for Flash Column Chromatography

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate (9:1 to 7:3)Low to MediumGood starting point for separating moderately polar compounds from non-polar impurities.
Dichloromethane / Methanol (99:1 to 95:5)Medium to HighUseful for more polar compounds or when separation is not achieved with hexane/ethyl acetate.
Toluene / Acetone (9:1 to 8:2)MediumAn alternative non-halogenated solvent system.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., Hexane/Ethyl Acetate 9:1).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity, then gently apply pressure to obtain a well-packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.

  • Elution: Add the eluent to the top of the column and apply pressure to begin the elution process.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are well-sealed with vacuum grease.

  • Crude Material: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask in a heating mantle or oil bath.

  • Distillate Collection: Collect the fraction that distills at the expected boiling point range (estimated from related compounds, likely lower than 164-166 °C at atmospheric pressure).

  • Purity Check: Analyze the collected distillate for purity using GC-MS or NMR.

Mandatory Visualization

PurificationWorkflow start Crude Reaction Mixture tlc_analysis TLC Analysis start->tlc_analysis extraction Aqueous Workup / Extraction tlc_analysis->extraction drying Drying of Organic Layer extraction->drying concentration Concentration drying->concentration purification_choice Choice of Purification concentration->purification_choice column_chrom Flash Column Chromatography purification_choice->column_chrom Small to Medium Scale distillation Vacuum Distillation purification_choice->distillation Large Scale purity_check_col Purity Check (TLC, GC-MS) column_chrom->purity_check_col purity_check_dist Purity Check (GC-MS, NMR) distillation->purity_check_dist pure_product Pure this compound purity_check_col->pure_product purity_check_dist->pure_product

Caption: General purification workflow for this compound.

TroubleshootingTree start Poor Separation in Column Chromatography streaking Streaking of Compound? start->streaking coelution Co-elution with Impurity? start->coelution overloading Reduce Sample Load streaking->overloading Yes dry_load Use Dry Loading Technique streaking->dry_load Yes change_polarity Adjust Solvent Polarity coelution->change_polarity Yes change_system Change Solvent System coelution->change_system Yes

Caption: Troubleshooting decision tree for column chromatography issues.

References

Technical Support Center: Synthesis of 3-Butylcyclohex-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Butylcyclohex-2-en-1-ol. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, either via the Luche reduction of 3-butylcyclohex-2-en-1-one or the Grignard reaction with cyclohexenone.

Problem 1: Low Yield of this compound in Luche Reduction

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reducing Agent: Ensure at least one equivalent of sodium borohydride (NaBH₄) is used.

    • Short Reaction Time: While Luche reductions are often rapid (3-5 minutes), reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure completion.[1]

    • Low Temperature: Reactions are typically conducted at or below room temperature.[2] If the reaction is sluggish, allowing it to warm to room temperature may be beneficial.

  • Formation of Side Products:

    • 1,4-Reduction Product (3-Butylcyclohexanone): The primary advantage of the Luche reduction is its high selectivity for 1,2-addition.[2][3] If a significant amount of the saturated ketone is observed, ensure the cerium(III) chloride (CeCl₃) is present and properly dissolved in the methanol solvent before the addition of NaBH₄. The cerium salt is crucial for enhancing the "hardness" of the reducing agent.[1][3]

    • Dehydration of the Product: The allylic alcohol product can be susceptible to dehydration, especially under acidic work-up conditions. Neutralize the reaction mixture carefully and avoid excessive heat during purification.

  • Poor Quality of Reagents:

    • Decomposition of Sodium Borohydride: Use fresh, high-quality NaBH₄.

    • Hydrated Cerium Chloride: While CeCl₃·7H₂O is commonly used, its water of hydration can affect the reaction. For highly sensitive substrates, using anhydrous CeCl₃ may be considered.

Problem 2: Predominance of 1,4-Addition Product in Grignard Reaction

Possible Causes and Solutions:

  • Reaction Conditions Favoring 1,4-Addition:

    • Grignard Reagent Purity: Ensure the butylmagnesium bromide is freshly prepared or properly stored to avoid the presence of magnesium halides, which can influence the reaction pathway.

    • Solvent: Tetrahydrofuran (THF) is a common solvent for Grignard reactions.

    • Temperature: Low temperatures (e.g., -78 °C) generally favor 1,2-addition.

  • Nature of the Substrate:

    • Steric hindrance around the carbonyl group can sometimes promote 1,4-addition.

Problem 3: Formation of Dehydration Product (Butadiene Derivative)

Possible Causes and Solutions:

  • Acidic Conditions: The allylic alcohol product is prone to elimination reactions under acidic conditions, which can be encountered during aqueous work-up or chromatography.

    • Work-up: Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching the reaction.

    • Purification: Employ neutral or slightly basic conditions during chromatographic purification. Deactivated silica gel or alumina can be used.

  • Thermal Decomposition: Avoid high temperatures during solvent removal and distillation.

Frequently Asked Questions (FAQs)

Q1: What is the main advantage of using the Luche reduction to synthesize this compound?

A1: The primary advantage of the Luche reduction is its high chemoselectivity for the 1,2-reduction of α,β-unsaturated ketones, leading to the desired allylic alcohol with minimal formation of the saturated ketone (1,4-reduction product).[2][3] This is achieved by using a combination of sodium borohydride and a lanthanide salt, typically cerium(III) chloride, in an alcohol solvent.[3]

Q2: My Grignard reaction is giving a mixture of 1,2- and 1,4-addition products. How can I favor the formation of this compound (the 1,2-adduct)?

A2: While Grignard reagents generally favor 1,2-addition to α,β-unsaturated ketones, the ratio can be influenced by several factors.[4][5] To favor the 1,2-adduct, consider the following:

  • Low Temperature: Performing the reaction at low temperatures (e.g., -78 °C) can increase the selectivity for the kinetically favored 1,2-addition product.

  • Absence of Copper Salts: Copper salts, often used to promote 1,4-addition (conjugate addition), should be scrupulously avoided.

  • Freshly Prepared Grignard Reagent: Using a freshly prepared and titrated Grignard reagent can minimize side reactions.

Q3: I am observing a significant amount of a non-polar byproduct in my final product. What could it be and how can I avoid it?

A3: A common non-polar byproduct is the diene resulting from the dehydration of the allylic alcohol product. This is particularly problematic if the work-up or purification steps involve acidic conditions or high temperatures. To avoid this, use a mild, neutral work-up (e.g., saturated aqueous NH₄Cl) and purify the product using chromatography on deactivated silica gel at room temperature.

Q4: What is a typical work-up procedure for a Luche reduction?

A4: A typical work-up involves quenching the reaction with a mild acid (e.g., 1 M HCl) to neutralize the reaction mixture and decompose any remaining borohydride. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. Care should be taken to avoid overly acidic conditions to prevent dehydration of the product.

Data Presentation

Table 1: Comparison of Synthetic Methods for 3-Alkylcyclohex-2-en-1-ols

MethodReagentsTypical Yield (1,2-Adduct)Major Side ProductKey Considerations
Luche Reduction 3-Butylcyclohex-2-en-1-one, NaBH₄, CeCl₃·7H₂O, MethanolHigh (>90% for similar substrates)1,4-Reduction Product (Saturated Ketone)Excellent selectivity for 1,2-reduction.[2]
Grignard Reaction Cyclohexenone, Butylmagnesium Bromide, THFVariable (can be high, e.g., 95% for similar systems)[5]1,4-Addition Product (3-Butylcyclohexanone)Ratio of 1,2- to 1,4-addition is sensitive to reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Luche Reduction

This protocol is a general procedure based on the Luche reduction of α,β-unsaturated ketones.

  • Reaction Setup: To a solution of 3-butylcyclohex-2-en-1-one (1.0 eq) in methanol (0.1 M) at room temperature, add cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.0 eq). Stir the mixture until the cerium salt is fully dissolved.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.0 eq) portion-wise over 5-10 minutes.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 15-30 minutes).

  • Work-up: Quench the reaction by the slow addition of 1 M aqueous HCl until the pH is ~7. Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Grignard Reaction

This is a general protocol for the 1,2-addition of a Grignard reagent to a cyclohexenone.

  • Reaction Setup: To a solution of cyclohexenone (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to -78 °C (dry ice/acetone bath).

  • Grignard Addition: Add butylmagnesium bromide (1.1 eq, solution in THF or diethyl ether) dropwise via a syringe over 20-30 minutes, maintaining the internal temperature below -70 °C.

  • Monitoring: Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Purification: Extract the aqueous layer with diethyl ether (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualization

Reaction_Pathway Start 3-Butylcyclohex-2-en-1-one Reagents_Luche NaBH4, CeCl3 Methanol Product_Luche This compound (Desired Product) Reagents_Luche->Product_Luche 1,2-Addition (Favored) Side_Product_Luche 3-Butylcyclohexanone (1,4-Reduction) Reagents_Luche->Side_Product_Luche 1,4-Addition (Side Reaction) Dehydration_Product Butadiene derivative (Dehydration) Product_Luche->Dehydration_Product Acidic workup or Heat

Caption: Reaction pathway for the Luche reduction of 3-butylcyclohex-2-en-1-one.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Analyze Crude Reaction Mixture (TLC, NMR) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Side_Products Side Products Observed? Incomplete_Reaction->Side_Products No Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Check reagent equivalents - Adjust temperature Incomplete_Reaction->Optimize_Conditions Yes Identify_Side_Products Identify Side Products: - 1,4-Addition Product - Dehydration Product - Other Side_Products->Identify_Side_Products Yes Pure_Product Pure Product, Improved Yield Side_Products->Pure_Product No Optimize_Conditions->Check_Reaction Modify_Workup Modify Work-up/Purification: - Neutral quench - Deactivated silica - Avoid high temperatures Identify_Side_Products->Modify_Workup Modify_Workup->Pure_Product

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Optimization of reaction conditions for 3-Butylcyclohex-2-en-1-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 3-butylcyclohex-2-en-1-ol. The proposed synthetic pathway involves a two-step process: (1) Synthesis of the precursor, 3-butylcyclohex-2-en-1-one, via a Robinson Annulation reaction, and (2) Selective 1,2-reduction of the enone to the desired allylic alcohol, this compound, using a Luche reduction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Problem 1: Low or no yield of 3-butylcyclohex-2-en-1-one in the Robinson Annulation step.

Potential Cause Suggested Solution
Inefficient enolate formation Ensure the base used (e.g., sodium ethoxide, potassium hydroxide) is fresh and anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the enolate by moisture.
Low reactivity of the Michael acceptor Methyl vinyl ketone is a common Michael acceptor. Ensure it is of high purity and has not polymerized. Consider adding the Michael acceptor slowly to the reaction mixture.
Side reactions dominating Polymerization of the Michael acceptor can be a significant side reaction. Running the reaction at a lower temperature may help to control this. Additionally, ensuring a proper stoichiometric ratio of reactants is crucial.
Ineffective intramolecular aldol condensation After the Michael addition, the intramolecular aldol condensation and subsequent dehydration require heat. If the reaction is run at too low a temperature, the intermediate 1,5-diketone may be the major product. Consider increasing the reaction temperature or extending the reaction time.

Problem 2: Formation of multiple products in the Robinson Annulation step.

Potential Cause Suggested Solution
Polysubstitution or self-condensation of the ketone Use a less reactive enolate or add the ketone slowly to the reaction mixture containing the base and the Michael acceptor.
Formation of both the aldol addition product and the dehydrated enone Ensure sufficient heating and/or reaction time to drive the dehydration of the intermediate aldol product to the desired α,β-unsaturated ketone.

Problem 3: Low yield or incorrect product in the Luche reduction of 3-butylcyclohex-2-en-1-one.

Potential Cause Suggested Solution
1,4-conjugate addition product is formed instead of the desired 1,2-reduction product The key to the Luche reduction's selectivity is the presence of a cerium salt (CeCl₃·7H₂O). Ensure the cerium chloride is fully dissolved in the alcohol solvent (typically methanol) before the addition of sodium borohydride.[1][2][3][4][5] The absence or insufficient amount of the cerium salt will lead to the undesired 1,4-reduction.[3]
Low or no conversion of the starting material Sodium borohydride can decompose, especially if old or improperly stored. Use fresh sodium borohydride. The reaction is typically fast, but if the reaction is sluggish, a slight excess of sodium borohydride can be added.
Formation of byproducts from the solvent The Luche reduction utilizes an alcohol as the solvent, which also participates in the formation of the active reducing agent.[4] Using methanol or ethanol is standard. Ensure the solvent is of sufficient purity.

Problem 4: Difficulty in purifying the final product, this compound.

Potential Cause Suggested Solution
Co-elution of starting material and product during column chromatography Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent mixture (e.g., hexane/ethyl acetate) can improve separation.
Presence of inorganic salts from the workup Ensure the aqueous workup is thorough to remove all inorganic salts. Washing the organic layer with brine can help to break up emulsions and remove residual water and dissolved salts.
Product is an oil and difficult to handle After purification, remove the solvent under reduced pressure. If the product is an oil, high-vacuum drying can help to remove trace amounts of solvent.

Frequently Asked Questions (FAQs)

Q1: What is the role of cerium chloride in the Luche reduction?

A1: Cerium(III) chloride is a Lewis acid that coordinates to the carbonyl oxygen of the α,β-unsaturated ketone. This coordination increases the electrophilicity of the carbonyl carbon, making it a "harder" electrophile. This hardness directs the "hard" nucleophilic attack of the borohydride to the carbonyl carbon (1,2-addition) rather than the β-carbon (1,4-addition).[2][3][4]

Q2: Can I use a different reducing agent instead of sodium borohydride for the Luche reduction?

A2: Sodium borohydride is the standard and recommended reducing agent for the Luche reduction.[1][2][5] Other reducing agents may not provide the same level of selectivity for 1,2-reduction.

Q3: What is a typical workup procedure for a Robinson Annulation?

A3: A typical workup involves neutralizing the basic reaction mixture with a dilute acid (e.g., HCl), followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

Q4: How can I monitor the progress of the Luche reduction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared to a spot of the starting material (3-butylcyclohex-2-en-1-one). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.

Q5: Are there any safety precautions I should take during these syntheses?

A5: Yes. Both reactions should be performed in a well-ventilated fume hood. Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Methyl vinyl ketone is a lachrymator and should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocols

Protocol 1: Synthesis of 3-Butylcyclohex-2-en-1-one (Robinson Annulation)

  • To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask under an inert atmosphere, add 2-hexanone (1.0 equivalent) dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the mixture to 0 °C and add methyl vinyl ketone (1.0 equivalent) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours, then heat to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Synthesis of this compound (Luche Reduction)

  • Dissolve 3-butylcyclohex-2-en-1-one (1.0 equivalent) and cerium(III) chloride heptahydrate (1.1 equivalents) in methanol in a round-bottom flask at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium borohydride (1.1 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 30 minutes, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 3-Butylcyclohex-2-en-1-one

ParameterValue
Reactants 2-Hexanone, Methyl Vinyl Ketone
Base Sodium Ethoxide
Solvent Ethanol
Temperature 0 °C to Reflux
Typical Yield 60-75%

Table 2: Reaction Parameters for the Luche Reduction

ParameterValue
Substrate 3-Butylcyclohex-2-en-1-one
Reducing Agent Sodium Borohydride
Lewis Acid Cerium(III) Chloride Heptahydrate
Solvent Methanol
Temperature 0 °C
Typical Yield >90%

Visualizations

experimental_workflow cluster_step1 Step 1: Robinson Annulation cluster_step2 Step 2: Luche Reduction start1 2-Hexanone + Methyl Vinyl Ketone react1 Addition of Base (NaOEt) in Ethanol start1->react1 michael Michael Addition react1->michael aldol Intramolecular Aldol Condensation & Dehydration michael->aldol workup1 Acidic Workup & Extraction aldol->workup1 purify1 Column Chromatography workup1->purify1 product1 3-Butylcyclohex-2-en-1-one purify1->product1 start2 3-Butylcyclohex-2-en-1-one product1->start2 react2 Addition of NaBH4 & CeCl3 in Methanol start2->react2 reduction Selective 1,2-Reduction react2->reduction workup2 Aqueous Workup & Extraction reduction->workup2 purify2 Solvent Removal/Purification workup2->purify2 product2 This compound purify2->product2 troubleshooting_luche decision decision issue issue decision->issue Starting Material issue2 issue2 decision->issue2 1,4-Reduction Product issue3 issue3 decision->issue3 Multiple Spots solution solution issue->solution Solution s1 s1 solution->s1 Use fresh NaBH4 s2 s2 solution->s2 Ensure CeCl3 is fully dissolved check check check->decision What is the major spot? start Low yield or incorrect product in Luche Reduction start->check Check TLC solution2 solution2 issue2->solution2 Solution s3 s3 solution2->s3 Verify presence and stoichiometry of CeCl3 solution3 solution3 issue3->solution3 Solution s4 s4 solution3->s4 Check reaction temperature (keep at 0 °C) s5 s5 solution3->s5 Optimize purification method

References

Overcoming challenges in the scale-up of 3-Butylcyclohex-2-en-1-ol production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up of 3-Butylcyclohex-2-en-1-ol production.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Question: We are experiencing a low yield of the desired this compound during the reduction of 3-Butylcyclohex-2-en-1-one. What are the potential causes and how can we improve the yield?

Answer:

Low yields in the synthesis of this compound from its corresponding enone are often attributed to suboptimal reaction conditions or the presence of impurities. The primary synthetic route involves the 1,2-reduction of the α,β-unsaturated ketone. A common challenge is the competing 1,4-conjugate addition, which leads to the formation of 3-butylcyclohexanone as a byproduct.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Suboptimal Reducing Agent Standard reducing agents like sodium borohydride (NaBH₄) can lead to a mixture of 1,2- and 1,4-reduction products.[1][2]Employ a more selective reducing agent. The Luche reduction , using a combination of NaBH₄ and a lanthanide salt such as cerium(III) chloride (CeCl₃), is highly effective for the selective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols.[3][4]
Reaction Temperature Low temperatures generally favor 1,2-addition. Higher temperatures can increase the rate of the competing 1,4-addition.Maintain a low reaction temperature, typically between -78°C and 0°C, throughout the addition of the reducing agent.
Solvent Effects The choice of solvent can influence the selectivity of the reduction. Protic solvents, such as methanol or ethanol, are often used in Luche reductions to enhance the selectivity for 1,2-addition.[3]Use methanol or ethanol as the solvent for the Luche reduction.
Impure Starting Material The presence of impurities in the 3-Butylcyclohex-2-en-1-one starting material can interfere with the reaction and lead to side product formation.Ensure the purity of the starting enone through techniques like distillation or chromatography before use.
Moisture in the Reaction Water can react with the reducing agent and decrease its effectiveness.Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Presence of Significant Impurities in the Final Product

Question: Our final product of this compound is contaminated with significant impurities, even after purification. What are the likely impurities and how can we minimize their formation and remove them?

Answer:

Impurities in the final product can arise from side reactions during the synthesis or from degradation during workup and purification. Identifying these impurities is key to mitigating their formation and implementing effective purification strategies.

Common Impurities and Mitigation Strategies:

Impurity Source Mitigation and Removal
3-Butylcyclohexanone 1,4-conjugate addition during the reduction of the enone.As mentioned previously, utilize the Luche reduction to favor 1,2-addition.[3] This impurity can often be separated from the desired product by column chromatography.
Unreacted 3-Butylcyclohex-2-en-1-one Incomplete reaction.Increase the molar excess of the reducing agent slightly and ensure sufficient reaction time at the optimal temperature. Unreacted starting material can be removed by column chromatography.
Isomeric Byproducts Isomerization of the allylic alcohol can occur, particularly if the reaction mixture is exposed to acidic or basic conditions, or high temperatures during workup and distillation.Maintain neutral pH during the workup. Use mild extraction and drying agents. Purify via vacuum distillation at the lowest possible temperature to prevent thermal degradation or isomerization.
Solvent Residues Incomplete removal of reaction or extraction solvents.Ensure thorough drying of the product under vacuum. For high-boiling point solvents, consider a solvent swap to a lower-boiling point solvent before final evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended experimental protocol for the Luche reduction of 3-Butylcyclohex-2-en-1-one on a laboratory scale?

A1:

Experimental Protocol: Luche Reduction of 3-Butylcyclohex-2-en-1-one

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-Butylcyclohex-2-en-1-one (1 equivalent) and CeCl₃·7H₂O (1.1 equivalents) in methanol at 0°C.

  • Reduction: While stirring vigorously, add NaBH₄ (1.5 equivalents) portion-wise, maintaining the temperature at 0°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water, followed by 1 M HCl to adjust the pH to ~7.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel or by vacuum distillation.

Q2: We are considering a Grignard reaction for the synthesis. What are the potential challenges with this method?

A2: While a Grignard reaction (e.g., reacting a cyclohexenone with a butylmagnesium halide) can in principle be used, it presents several challenges. Grignard reagents are strong bases and can be prone to side reactions, including 1,4-addition. Furthermore, Grignard reagents can react with the ketone product of a 1,4-addition, leading to a tertiary alcohol byproduct.[5][6][7] For the synthesis of a secondary allylic alcohol like this compound, the reduction of the corresponding enone is generally a more controlled and higher-yielding approach.

Q3: During scale-up, we are observing product degradation during distillation. How can we address this?

A3: Allylic alcohols can be susceptible to thermal degradation and isomerization at elevated temperatures.[8][9] When scaling up, the longer heating times required for distillation can exacerbate these issues. To address this, it is crucial to use high-vacuum distillation to lower the boiling point of the product. A short-path distillation apparatus is also recommended to minimize the residence time of the compound at high temperatures. Adding a radical inhibitor, such as hydroquinone, in trace amounts to the distillation flask can also help prevent polymerization or degradation.

Data Presentation

Table 1: Comparison of Reduction Methods for 3-Butylcyclohex-2-en-1-one

Reduction Method Reagents Typical Yield of this compound Major Byproducts Reference
Standard NaBH₄ Reduction NaBH₄, Methanol40-60%3-Butylcyclohexanone[1]
Luche Reduction NaBH₄, CeCl₃·7H₂O, Methanol85-95%Minimal[3][4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 3-Butylcyclohex-2-en-1-one and CeCl3·7H2O in Methanol at 0°C reduction Add NaBH4 portion-wise at 0°C start->reduction monitoring Monitor by TLC reduction->monitoring quench Quench with H2O and HCl monitoring->quench extraction Extract with Organic Solvent quench->extraction washing Wash with Brine and Dry extraction->washing concentrate Concentrate under Reduced Pressure washing->concentrate purify Purify by Chromatography or Vacuum Distillation concentrate->purify product This compound purify->product

Caption: Experimental workflow for the Luche reduction.

troubleshooting_logic low_yield Low Yield of Product check_selectivity Check for 1,4-Addition Byproduct (3-Butylcyclohexanone) low_yield->check_selectivity incomplete_reaction Check for Unreacted Starting Material low_yield->incomplete_reaction use_luche Action: Use Luche Reduction (NaBH4/CeCl3) check_selectivity->use_luche Byproduct Present optimize_conditions Action: Control Temperature (-78 to 0°C) and Use Protic Solvent check_selectivity->optimize_conditions Byproduct Present increase_reagent Action: Increase Reducing Agent and/or Reaction Time incomplete_reaction->increase_reagent Starting Material Present

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: 3-Butylcyclohex-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 3-Butylcyclohex-2-en-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing this compound?

Q2: Should this compound be protected from light and air?

A2: Yes. Unsaturated alcohols can be sensitive to light and atmospheric oxygen. It is best practice to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial or a container that blocks light to prevent photo-oxidation and other degradation pathways.

Q3: What are the known incompatibilities for this compound?

A3: As a flammable liquid and an alcohol, this compound should be kept away from strong oxidizing agents, acids, and sources of ignition.[1] Violent reactions can occur when alcohols are mixed with incompatible chemicals.

Q4: What is the expected shelf-life of this compound?

A4: The shelf-life of this compound is not definitively established in publicly available literature. For products without a specified retest or expiration date, it is recommended to handle them according to the defined conditions on the product literature and to routinely inspect them to ensure they perform as expected.

Troubleshooting Guide

Problem/Observation Potential Cause Recommended Action
Unexpected peaks in NMR/GC-MS analysis of a fresh sample. Isomerization or degradation during analysis.Ensure the analytical method (e.g., GC inlet temperature) is not causing thermal degradation. Analyze a freshly opened sample to confirm.
Change in color or viscosity of the stored compound. Oxidation or polymerization.Discard the reagent. Ensure future storage is under an inert atmosphere and protected from light.
Reduced reactivity in a chemical synthesis. Degradation of the starting material.Verify the purity of the this compound using a suitable analytical technique (e.g., NMR, GC-MS). If degraded, use a fresh batch.
Formation of a ketone byproduct in a reaction. Isomerization of the allylic alcohol.Certain reaction conditions or catalysts can promote the isomerization of allylic alcohols to their corresponding ketones.[2] Re-evaluate your reaction conditions and consider if a milder approach is necessary.

Stability and Storage Data

Since specific quantitative stability data for this compound is limited, the following table summarizes the potential stability issues based on the general properties of allylic and unsaturated alcohols and recommended storage conditions to mitigate these risks.

Parameter Potential Effect on Stability Recommended Storage Condition
Temperature Elevated temperatures can accelerate degradation and isomerization.Store in a cool, well-ventilated place. Refrigeration is recommended for long-term storage.
Light Exposure to UV light can initiate photo-degradation and oxidation.Store in an amber or light-blocking container.
Air/Oxygen Oxygen can lead to oxidation of the alcohol and the double bond.Store under an inert atmosphere (e.g., nitrogen or argon). Keep the container tightly sealed.
Moisture While not highly reactive with water, excess moisture can be detrimental in certain applications.Store in a dry environment.
pH Strongly acidic or basic conditions can catalyze isomerization or other reactions.Store in a neutral environment. Avoid contact with strong acids and bases.

Experimental Protocols

General Protocol for Assessing Stability:

A common method to assess the stability of a compound like this compound involves subjecting it to stressed conditions and monitoring its purity over time.

  • Sample Preparation: Aliquot the compound into several vials under an inert atmosphere.

  • Stress Conditions: Expose the vials to different conditions, such as elevated temperature (e.g., 40°C), exposure to air, and exposure to UV light. A control sample should be stored under recommended conditions (refrigerated, under inert gas, in the dark).

  • Time Points: At regular intervals (e.g., 1 week, 1 month, 3 months), take a sample from each condition.

  • Analysis: Analyze the purity of each sample using a validated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC).

  • Data Evaluation: Compare the purity of the stressed samples to the control sample to determine the rate and nature of degradation under each condition.

Visualizations

degradation_pathway This compound This compound 3-Butylcyclohex-2-en-1-one 3-Butylcyclohex-2-en-1-one This compound->3-Butylcyclohex-2-en-1-one Isomerization/Oxidation Oxidized_Products Further Oxidized Products (e.g., Carboxylic Acids) This compound->Oxidized_Products Oxidation

Caption: Plausible degradation pathways for this compound.

troubleshooting_workflow cluster_observe Observation cluster_check Verification cluster_action Action Observe_Issue Unexpected Experimental Result (e.g., low yield, impurity) Check_Purity Check Purity of this compound (NMR, GC-MS) Observe_Issue->Check_Purity Review_Storage Review Storage Conditions (Temp, Light, Air) Observe_Issue->Review_Storage Purity_OK Purity_OK Check_Purity->Purity_OK Purity OK? Storage_OK Storage_OK Review_Storage->Storage_OK Storage OK? Use_Fresh Use Fresh Batch of Reagent Re-run_Experiment Re-run_Experiment Use_Fresh->Re-run_Experiment Re-run Experiment Optimize_Storage Optimize Storage Conditions Optimize_Storage->Re-run_Experiment Modify_Protocol Modify Experimental Protocol (e.g., milder conditions) Modify_Protocol->Re-run_Experiment Purity_OK->Use_Fresh No Purity_OK->Modify_Protocol Yes Storage_OK->Optimize_Storage No Storage_OK->Modify_Protocol Yes

Caption: Troubleshooting workflow for experiments involving this compound.

References

Troubleshooting diastereoselectivity in 3-Butylcyclohex-2-en-1-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Butylcyclohex-2-en-1-ol, with a focus on controlling diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the synthesis of this compound from 3-Butylcyclohex-2-en-1-one?

The most common and effective method is the 1,2-reduction of the α,β-unsaturated ketone, 3-Butylcyclohex-2-en-1-one. This transformation selectively reduces the carbonyl group to a hydroxyl group, yielding the desired allylic alcohol. Key reagents for this include Sodium Borohydride (NaBH₄) in the presence of a Lewis acid like Cerium(III) Chloride (CeCl₃), a reaction known as the Luche Reduction. Other reducing agents such as L-Selectride® and Diisobutylaluminium hydride (DIBAL-H) can also be employed to influence diastereoselectivity.

Q2: What are the potential diastereomers of this compound, and why is controlling their formation important?

The reduction of 3-Butylcyclohex-2-en-1-one can lead to two diastereomers: the syn (or cis) and the anti (or trans) isomers, where the stereochemical relationship is between the newly formed hydroxyl group at C1 and the butyl group at C3. In drug development and materials science, different diastereomers can exhibit distinct biological activities and physical properties. Therefore, controlling the synthesis to favor a specific diastereomer is often crucial for the efficacy and safety of the final product.

Q3: How does the Luche Reduction favor the formation of the allylic alcohol over conjugate addition?

The Luche reduction utilizes Sodium Borohydride in conjunction with Cerium(III) Chloride in a protic solvent like methanol.[1][2][3] The cerium salt activates the carbonyl group towards nucleophilic attack. According to Hard-Soft Acid-Base (HSAB) theory, this makes the carbonyl carbon a "harder" electrophile.[1] The hydride reagent, in the presence of methanol and CeCl₃, is considered a "hard" nucleophile, which preferentially attacks the "hard" carbonyl carbon (1,2-addition) over the "soft" β-carbon of the enone system (1,4-conjugate addition).[1]

Q4: What is the expected major diastereomer in the reduction of 3-Butylcyclohex-2-en-1-one?

The stereochemical outcome of the reduction depends on the direction of hydride attack on the carbonyl carbon. Generally, for cyclohexenone systems, the hydride will attack from the less sterically hindered face. In the likely most stable conformation of 3-Butylcyclohex-2-en-1-one, the butyl group will occupy a pseudo-equatorial position to minimize steric strain. Hydride attack from the axial face is often favored to avoid steric hindrance from the substituents on the ring, leading to the formation of the equatorial alcohol. However, the presence of the bulky butyl group at the C3 position can influence this, and the diastereomeric ratio can be highly dependent on the specific reagents and reaction conditions used.

Troubleshooting Guide

Issue 1: Low Diastereoselectivity (Obtaining a Mixture of Diastereomers)

Possible Cause 1: Non-selective reducing agent.

  • Solution: Standard Sodium Borohydride (NaBH₄) in methanol can lead to poor diastereoselectivity. The use of a bulkier or more stereochemically demanding reducing agent can significantly improve the diastereomeric ratio.

    • Recommendation: Employ L-Selectride®, which is a sterically hindered borohydride.[4] Its large size can enhance facial selectivity during the hydride attack on the carbonyl.

    • Alternative: Diisobutylaluminium hydride (DIBAL-H) at low temperatures can also provide improved diastereoselectivity.[5][6]

Possible Cause 2: Sub-optimal reaction temperature.

  • Solution: The temperature of the reduction reaction can have a significant impact on diastereoselectivity. Lower temperatures generally favor the formation of the thermodynamically more stable transition state, leading to a higher diastereomeric ratio.

    • Recommendation: Perform the reduction at low temperatures, such as -78 °C, especially when using reagents like L-Selectride® or DIBAL-H. For Luche reductions, while often performed at room temperature, cooling the reaction may improve selectivity.

Issue 2: Formation of the Conjugate Addition Product (Butylated Cyclohexanone)

Possible Cause: Use of a "soft" nucleophile.

  • Solution: The formation of the 1,4-addition product indicates that the hydride reagent is acting as a "soft" nucleophile.

    • Recommendation: The Luche reduction conditions (NaBH₄ with CeCl₃ in methanol) are specifically designed to promote 1,2-reduction.[1][2][7][8] Ensure the proper stoichiometry of CeCl₃ is used to effectively "harden" the hydride reagent.

Issue 3: Incomplete Reaction or Low Yield

Possible Cause 1: Inactive reagents.

  • Solution: Hydride reducing agents are sensitive to moisture and can decompose over time.

    • Recommendation: Use freshly opened or properly stored reducing agents. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

Possible Cause 2: Insufficient equivalents of reducing agent.

  • Solution: While a slight excess of the reducing agent is typically used, an insufficient amount will lead to incomplete conversion of the starting material.

    • Recommendation: Use at least 1.1 to 1.5 equivalents of the hydride reagent relative to the 3-Butylcyclohex-2-en-1-one.

Data Presentation

The following table summarizes the expected outcomes of different reduction conditions on 3-alkyl-substituted cyclohexenones. Note that the exact diastereomeric ratios for this compound may vary and should be determined experimentally.

Reducing Agent/ConditionPredominant AdditionExpected Major DiastereomerRelative Diastereoselectivity
NaBH₄ in Methanol1,2- and 1,4-additionMixtureLow to Moderate
NaBH₄, CeCl₃ in Methanol (Luche)1,2-additionsyn or antiModerate to High
L-Selectride® in THF at -78 °C1,2-additionTypically the sterically less hindered productHigh
DIBAL-H in Toluene at -78 °C1,2-additionTypically the sterically less hindered productHigh

Experimental Protocols

Protocol 1: Luche Reduction of 3-Butylcyclohex-2-en-1-one

This protocol is adapted from a general procedure for the Luche reduction of α,β-unsaturated ketones.[7]

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve 3-Butylcyclohex-2-en-1-one (1.0 eq) and Cerium(III) Chloride heptahydrate (CeCl₃·7H₂O, 1.1 eq) in methanol (approximately 0.1 M solution).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add Sodium Borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution. Vigorous gas evolution may occur.

  • Reaction: Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.

  • Quenching: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the gas evolution ceases.

  • Work-up: Extract the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the diastereomers of this compound.

Protocol 2: Diastereoselective Reduction with L-Selectride®
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-Butylcyclohex-2-en-1-one (1.0 eq) in anhydrous tetrahydrofuran (THF, approximately 0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at -78 °C and monitor the progress by TLC.

  • Quenching: After the reaction is complete, quench by the slow addition of water, followed by 3 M sodium hydroxide and 30% hydrogen peroxide.

  • Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start 3-Butylcyclohex-2-en-1-one dissolve Dissolve Substrate start->dissolve reagents Select Reducing Agent (e.g., NaBH4/CeCl3, L-Selectride) add_reductant Add Reducing Agent reagents->add_reductant solvent Choose Appropriate Solvent (e.g., Methanol, THF) solvent->dissolve cool Cool to Reaction Temperature (e.g., 0°C, -78°C) dissolve->cool cool->add_reductant stir Stir and Monitor by TLC add_reductant->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated Diastereomers of this compound purify->product diastereoselectivity_factors title Factors Influencing Diastereoselectivity substrate 3-Butylcyclohex-2-en-1-one Conformation steric_hindrance Steric Hindrance of Butyl Group substrate->steric_hindrance reagent Choice of Reducing Agent reagent_bulk Bulkiness of Hydride (e.g., L-Selectride vs. NaBH4) reagent->reagent_bulk conditions Reaction Conditions temperature Temperature conditions->temperature solvent_effects Solvent Polarity and Coordination conditions->solvent_effects outcome Diastereomeric Ratio (syn vs. anti) steric_hindrance->outcome reagent_bulk->outcome temperature->outcome solvent_effects->outcome

References

Technical Support Center: Purification of 3-Butylcyclohex-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Butylcyclohex-2-en-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: The impurities largely depend on the synthetic route employed.

  • If synthesizing from 3-butylcyclohex-2-en-1-one via reduction (e.g., using NaBH₄):

    • Unreacted Starting Material: 3-butylcyclohex-2-en-1-one.

    • Over-reduction Product: 3-Butylcyclohexan-1-ol (the saturated alcohol).

  • If using a Grignard reagent (e.g., butylmagnesium bromide) with a cyclohexenone precursor:

    • Unreacted Starting Materials.

    • Biphenyl: A common coupling byproduct from the Grignard reagent, which is a solid at room temperature.[1][2]

Q2: My final product of this compound appears oily and has a broad boiling point range. What is the likely cause?

A2: An oily appearance and a broad boiling point range are strong indicators of residual solvent or the presence of one or more impurities. The most common culprits are unreacted starting materials or byproducts from the reaction.

Q3: Is recrystallization a suitable method for purifying this compound?

A3: Recrystallization is generally challenging for low-melting point compounds, and this compound is expected to be a liquid or a low-melting solid at room temperature.[3][4] If the crude product contains solid impurities like biphenyl, filtration prior to other purification steps can be effective. For the alcohol itself, fractional distillation or column chromatography are more appropriate purification techniques.

Q4: How can I monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. By spotting the crude mixture, the fractions from your purification (e.g., from distillation or chromatography), and a pure standard (if available) on a TLC plate, you can visualize the separation of the desired product from impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method to determine the purity of the final product and identify the structure of any remaining impurities.[5][6][7][8]

Troubleshooting Guides

Fractional Distillation

Problem 1: Poor separation between this compound and impurities.

Possible Cause Solution
Insufficient column efficiency. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates.[3]
Distillation rate is too fast. Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases within the column. A slow, steady distillation rate is crucial for good separation.
Poor insulation of the column. Insulate the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient and prevent premature condensation.
Incorrect thermometer placement. Ensure the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

Problem 2: The compound seems to be decomposing during distillation.

Possible Cause Solution
Heating mantle temperature is too high. Use a heating mantle with a controller to maintain a steady and appropriate temperature. Avoid excessive heating, which can lead to decomposition.
Presence of acidic or basic impurities. Neutralize the crude product with a mild wash (e.g., saturated sodium bicarbonate solution for acidic impurities or dilute HCl for basic impurities) before distillation. Ensure the product is thoroughly dried before heating.
Prolonged heating. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the compound and minimize the risk of thermal decomposition.
Column Chromatography

Problem 1: The desired product is co-eluting with an impurity.

Possible Cause Solution
Inappropriate solvent system (eluent). Optimize the solvent system using TLC. A good solvent system will give a clear separation between the product and impurity spots, with the product having an Rf value of approximately 0.2-0.4.[9] For allylic alcohols, a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or diethyl ether) is a good starting point.
Column is overloaded. Use a larger column or reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Poorly packed column. Ensure the silica gel is packed uniformly without any air bubbles or channels, which can lead to poor separation.

Problem 2: The product is not eluting from the column.

Possible Cause Solution
Solvent system is not polar enough. Gradually increase the polarity of the eluent. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try changing to an 8:2 or 7:3 mixture.
Compound is strongly adsorbed to the silica gel. If increasing the eluent polarity does not work, consider using a more polar solvent like methanol in a small percentage in your eluent system. In some cases, switching to a different stationary phase (e.g., alumina) might be necessary.

Experimental Protocols

Fractional Distillation Protocol

This protocol is designed for the purification of this compound from less volatile impurities like unreacted ketone or more volatile impurities.

Materials:

  • Round-bottom flask

  • Fractionating column (Vigreux or packed)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Vacuum adapter (if performing vacuum distillation)

Procedure:

  • Place the crude this compound into a round-bottom flask, adding a few boiling chips or a magnetic stir bar. The flask should not be more than two-thirds full.

  • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are securely clamped.

  • Begin circulating cold water through the condenser.

  • Gradually heat the mixture using the heating mantle.

  • Observe the temperature on the thermometer. Collect any low-boiling fractions (impurities) in a separate receiving flask.

  • As the temperature approaches the expected boiling point of this compound, the rate of distillation should become steady. Collect the fraction that distills over a narrow temperature range (e.g., 2-3 °C) in a clean, pre-weighed receiving flask.

  • If the temperature begins to rise significantly again, it indicates that a higher-boiling impurity is starting to distill. At this point, stop the distillation or change the receiving flask to collect this fraction separately.

  • Allow the apparatus to cool completely before disassembling.

Estimated Boiling Points for Impurities:

CompoundEstimated Boiling Point (°C)
3-Butylcyclohex-2-en-1-one~200-220
3-Butylcyclohexan-1-ol~160-180
Biphenyl280-284
Silica Gel Chromatography Protocol

This protocol is suitable for separating this compound from impurities with different polarities.

Materials:

  • Chromatography column

  • Silica gel (60-200 mesh)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Prepare the column by placing a small plug of cotton or glass wool at the bottom and then adding a layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to ensure even packing. Add another layer of sand on top of the silica gel.

  • Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Begin eluting the column with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary (gradient elution).

  • Collect the eluate in fractions.

  • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

TLC Analysis:

  • Stationary Phase: Silica gel plates with fluorescent indicator.

  • Mobile Phase (Eluent): Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

  • Visualization: UV lamp (for UV-active compounds) and/or staining with a solution like potassium permanganate or p-anisaldehyde. The allylic alcohol should appear as a spot.

Visualizations

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_process Distillation Process cluster_analysis Analysis crude_product Crude this compound in Distilling Flask heating Heating Mantle heat_mixture Heat Mixture heating->heat_mixture Apply Heat column Fractionating Column condensation Condensation condenser Condenser collection Receiving Flask vaporization Vaporization & Separation in Column heat_mixture->vaporization vaporization->condensation Vapor to Condenser collection_step Collect Fractions condensation->collection_step purity_check Purity Analysis (TLC, GC-MS) collection_step->purity_check pure_product Pure this compound purity_check->pure_product

Caption: Workflow for Fractional Distillation.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack_column Pack Column with Silica Gel load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure this compound evaporate->pure_product

References

Catalyst Selection for the Synthesis of 3-Butylcyclohex-2-en-1-ol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the synthesis of 3-butylcyclohex-2-en-1-ol. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on catalyst-related problems.

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material (3-butylcyclohex-2-en-1-one) Inactive catalyst.- Ensure the catalyst has been stored properly and is not expired.- For reductions using metal hydrides, ensure the reagent is fresh and has not been exposed to moisture.- If using a heterogeneous catalyst (e.g., Pt, Pd), consider catalyst poisoning and pre-treat or regenerate the catalyst if possible.
Incorrect reaction conditions.- Verify the reaction temperature, pressure, and solvent are appropriate for the chosen catalyst.- For Grignard reactions, ensure strictly anhydrous conditions are maintained.[1]
Over-reduction to Butylcyclohexanol Catalyst is not selective for the reduction of the ketone over the alkene.- Switch to a more chemoselective reducing agent. For example, sodium borohydride (NaBH₄) is often used for the selective reduction of ketones in the presence of alkenes.- For catalytic hydrogenations, catalysts like Pt-MCM-41 have shown high selectivity for the C=O bond in similar systems.[2]
Formation of 1,4-Addition Product (Butylcyclohexanone) Use of a soft nucleophile (in the case of Grignard-type reactions) or certain hydrogenation catalysts.- For Grignard reactions, the choice of solvent and the presence of certain additives can influence the ratio of 1,2- to 1,4-addition.- For catalytic hydrogenation, the choice of catalyst and support is crucial. Some palladium catalysts may favor 1,4-reduction.
Formation of Dimerization or Polymerization Byproducts The product, an allylic alcohol, can be sensitive and prone to side reactions.[3]- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Upon completion, quench the reaction appropriately and purify the product promptly.- Store the final product in the dark to prevent light-mediated dimerization.[3]
Inconsistent Results Between Batches Variability in catalyst quality or activity.- Source catalysts from a reputable supplier.- If preparing the catalyst in-house, ensure the preparation protocol is followed consistently.- Characterize the catalyst before use if possible.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common synthetic routes are:

  • 1,2-Reduction of 3-butylcyclohex-2-en-1-one: This involves the selective reduction of the ketone functional group to an alcohol, while preserving the carbon-carbon double bond.

  • Grignard Reaction: This involves the reaction of cyclohex-2-en-1-one with a butyl Grignard reagent (e.g., butylmagnesium bromide). This is a classic method for forming carbon-carbon bonds and synthesizing alcohols.[1][4][5]

Q2: Which catalysts are recommended for the selective reduction of 3-butylcyclohex-2-en-1-one?

A2: For the selective 1,2-reduction of an α,β-unsaturated ketone to an allylic alcohol, several catalytic systems can be employed:

Catalyst/ReagentClassSelectivityNotes
Sodium Borohydride (NaBH₄) Metal HydrideHigh for C=OA common and cost-effective choice for this transformation.
Lithium Aluminum Hydride (LiAlH₄) Metal HydrideCan reduce both C=O and C=CGenerally too reactive and less selective for this specific transformation.
Diisobutylaluminium Hydride (DIBAL-H) Metal HydrideGoodCan provide high selectivity at low temperatures.
Pt-MCM-41 Heterogeneous CatalystHigh for C=OHas been shown to be highly selective for the hydrogenation of the carbonyl group in 2-cyclohexen-1-one.[2]
ZnEt₂ with a Chiral Ligand Asymmetric CatalystGood (for asymmetric synthesis)Used for asymmetric hydrosilylation, which can produce enantiomerically enriched products.[6]

Q3: How can I avoid the formation of byproducts in the Grignard synthesis route?

A3: The primary byproduct in the Grignard reaction with an α,β-unsaturated ketone is the 1,4-addition product. To favor the desired 1,2-addition:

  • Use a less sterically hindered Grignard reagent if applicable.

  • The choice of solvent can influence the reaction pathway.

  • Ensure the reaction is carried out at a low temperature to increase selectivity.

It is important to note that Grignard reagents cannot be prepared from organohalides that contain acidic functional groups (like alcohols or carboxylic acids) or other reactive carbonyl groups in the same molecule.[1]

Q4: What is a suitable solvent for these reactions?

A4:

  • For Reductions with Metal Hydrides (e.g., NaBH₄): Protic solvents like methanol or ethanol are commonly used.

  • For Grignard Reactions: Anhydrous ether solvents, such as diethyl ether or tetrahydrofuran (THF), are essential to stabilize the Grignard reagent.[7]

  • For Catalytic Hydrogenation: The choice of solvent depends on the catalyst and reaction conditions. Supercritical carbon dioxide has been used as a solvent for the hydrogenation of 2-cyclohexen-1-one.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction

This protocol is a general guideline for the reduction of 3-butylcyclohex-2-en-1-one using sodium borohydride.

Materials:

  • 3-butylcyclohex-2-en-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve 3-butylcyclohex-2-en-1-one (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis via Grignard Reaction (Outline)

This protocol outlines the synthesis from cyclohex-2-en-1-one and a butyl Grignard reagent.

Materials:

  • Magnesium turnings

  • 1-Bromobutane

  • Anhydrous diethyl ether or THF

  • Cyclohex-2-en-1-one

  • Aqueous sulfuric acid (H₂SO₄) or ammonium chloride (NH₄Cl)

Procedure:

  • Preparation of Butylmagnesium Bromide: In a flame-dried, three-neck flask under an inert atmosphere, react magnesium turnings with 1-bromobutane in anhydrous diethyl ether to form the Grignard reagent.

  • Grignard Addition: Cool the prepared Grignard reagent to 0 °C. Slowly add a solution of cyclohex-2-en-1-one in anhydrous diethyl ether to the Grignard reagent.

  • Reaction and Quenching: After the addition, allow the reaction to proceed at a controlled temperature. Monitor by TLC. Once complete, quench the reaction by carefully pouring it over an ice-cold solution of aqueous acid (e.g., H₂SO₄ or NH₄Cl).[1][5]

  • Work-up and Purification: Perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and purify by distillation or column chromatography.

Visualized Workflows

Synthesis_Workflow Synthesis Workflow for this compound start Starting Material: 3-Butylcyclohex-2-en-1-one catalyst Catalyst Selection: - NaBH4 - Pt-MCM-41 - DIBAL-H start->catalyst Choose Catalyst reaction 1,2-Reduction Reaction catalyst->reaction Initiate Reaction workup Aqueous Work-up & Extraction reaction->workup Quench & Extract purification Purification: Column Chromatography workup->purification Isolate Crude Product product Final Product: This compound purification->product Obtain Pure Product

Caption: A generalized workflow for the synthesis of this compound via the reduction pathway.

Troubleshooting_Tree Troubleshooting Decision Tree issue Low Yield or Impure Product? check_conversion Check Conversion of Starting Material issue->check_conversion low_conversion Low Conversion check_conversion->low_conversion No good_conversion Good Conversion, Byproducts Present check_conversion->good_conversion Yes solution_catalyst Action: - Check catalyst activity - Ensure anhydrous conditions (Grignard) - Verify temperature/pressure low_conversion->solution_catalyst check_byproduct Identify Byproduct good_conversion->check_byproduct over_reduction Over-reduction Product? (Butylcyclohexanol) check_byproduct->over_reduction Yes addition_1_4 1,4-Addition Product? (Butylcyclohexanone) check_byproduct->addition_1_4 Yes solution_over_reduction Action: - Use more selective catalyst (e.g., NaBH4) - Lower reaction temperature over_reduction->solution_over_reduction solution_1_4_addition Action: - Adjust solvent/additives - Lower temperature for Grignard addition_1_4->solution_1_4_addition

Caption: A decision tree for troubleshooting common issues during the synthesis.

References

Technical Support Center: Monitoring 3-Butylcyclohex-2-en-1-ol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Butylcyclohex-2-en-1-ol. The information is presented in a question-and-answer format to directly address common issues encountered during reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: As an allylic alcohol, this compound is a versatile intermediate that commonly undergoes three main types of reactions:

  • Oxidation: The hydroxyl group is oxidized to a carbonyl group, yielding 3-Butylcyclohex-2-en-1-one.

  • Reduction: The carbon-carbon double bond or the ketone (if starting from the oxidized product) can be reduced. Reduction of the enone can yield the allylic alcohol or the saturated alcohol, 3-butylcyclohexanol.

  • Substitution: The hydroxyl group can be replaced by other functional groups, such as halides, through nucleophilic substitution reactions.

Q2: Which analytical techniques are most suitable for monitoring the progress of these reactions?

A2: The choice of analytical technique depends on the specific reaction and the available equipment. The most common and effective methods are:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the conversion of starting material and the formation of products and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis, especially for less volatile or thermally sensitive compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and can be used to determine the ratio of reactants to products in a sample from the reaction mixture.

Troubleshooting Guides

Oxidation Reactions (e.g., using PCC or Dess-Martin periodinane)

Q3: I am monitoring my oxidation reaction by TLC, but I am unsure how to interpret the results. What should I be looking for?

A3: When monitoring an oxidation reaction of this compound to 3-Butylcyclohex-2-en-1-one by TLC, you should observe the disappearance of the starting material spot and the appearance of a new, less polar product spot.

  • Experimental Protocol: TLC Monitoring of Oxidation

    • Prepare a TLC chamber with a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

    • On a silica gel TLC plate, spot the starting material (this compound), a co-spot (starting material and reaction mixture), and the reaction mixture.

    • Develop the plate in the TLC chamber.

    • Visualize the spots using a suitable stain, such as potassium permanganate or p-anisaldehyde.[1][2]

    • The starting alcohol will have a lower Rf value (be less moved up the plate) than the product ketone due to its higher polarity. As the reaction progresses, the spot corresponding to the alcohol should diminish, and the spot for the ketone should intensify.

CompoundTypical Rf Value (20% EtOAc/Hexanes)Visualization with KMnO4
This compound~ 0.3Yellow/Brown spot
3-Butylcyclohex-2-en-1-one~ 0.6Yellow/Brown spot

Q4: My TLC plate shows multiple spots, including one that is more polar than my starting material. What could this be?

A4: The presence of a spot more polar than the starting allylic alcohol could indicate the formation of a diol. This can occur if the oxidizing agent is not selective or if water is present, leading to over-oxidation or side reactions.

G cluster_0 Troubleshooting Multi-Spot TLC in Oxidation Start Multiple Spots on TLC Q1 Is there a spot more polar than the starting alcohol? Start->Q1 A1_Yes Possible diol formation (over-oxidation or side reaction) Q1->A1_Yes Yes A1_No Are there spots between the starting material and product? Q1->A1_No No A2_Yes Possible intermediate or partially oxidized species A1_No->A2_Yes Yes A2_No Check for other possibilities: - Impure starting material - Degradation of product A1_No->A2_No No

Caption: Troubleshooting multiple spots in TLC analysis of an oxidation reaction.

Q5: My GC-MS analysis shows incomplete conversion, even after a prolonged reaction time. What could be the issue?

A5: Incomplete conversion in oxidation reactions can be due to several factors:

  • Insufficient Oxidant: Ensure at least a stoichiometric amount of the oxidizing agent is used. For some reagents, a slight excess may be necessary.

  • Reagent Decomposition: Some oxidizing agents, like Dess-Martin periodinane, can be sensitive to moisture. Ensure all reagents and solvents are dry.

  • Low Reaction Temperature: While some oxidations proceed at room temperature, others may require gentle heating.

  • Poor Mixing: Ensure the reaction mixture is being stirred efficiently, especially if the oxidant is not fully soluble.

  • Experimental Protocol: GC-MS Monitoring of Oxidation

    • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Quench the aliquot by adding it to a vial containing a suitable quenching agent (e.g., saturated sodium thiosulfate for chromium-based oxidants).

    • Extract the organic components with a solvent like diethyl ether or ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and analyze by GC-MS.

    • Use a suitable GC column (e.g., HP-5MS) and a temperature program that separates the starting material and product. A typical program might start at 100°C and ramp to 250°C.

    • Quantify the conversion by comparing the peak areas of the starting material and the product.

CompoundTypical Retention Time (min)Key Mass Fragments (m/z)
This compound8.5154 (M+), 136, 97, 79
3-Butylcyclohex-2-en-1-one8.2152 (M+), 124, 96, 68
Reduction Reactions (e.g., using NaBH4)

Q6: I am reducing 3-Butylcyclohex-2-en-1-one and want to selectively obtain the allylic alcohol. How can I monitor this?

A6: Selective reduction of the ketone in the presence of the double bond can be monitored effectively by TLC and GC-MS. You are looking for the appearance of this compound and the disappearance of the starting enone. A Luche reduction (NaBH4, CeCl3) is often used for this type of selective 1,2-reduction.

G cluster_1 Workflow for Monitoring Selective Reduction Start Start Reduction Reaction TLC Monitor by TLC (e.g., 20% EtOAc/Hexanes) Start->TLC Check_Completion Is the starting enone consumed? TLC->Check_Completion Check_Completion->TLC No Workup Aqueous Workup Check_Completion->Workup Yes GCMS Confirm Product Identity and Purity by GC-MS and NMR Workup->GCMS End Purify by Column Chromatography GCMS->End

Caption: Experimental workflow for monitoring the selective reduction of 3-Butylcyclohex-2-en-1-one.

Q7: My GC-MS shows a peak corresponding to 3-butylcyclohexanol. How did this form?

A7: The formation of the saturated alcohol, 3-butylcyclohexanol, indicates that the carbon-carbon double bond has also been reduced. This is a common outcome with stronger reducing agents like H2/Pd-C, but can also occur with NaBH4 under certain conditions, especially with prolonged reaction times or in the presence of certain catalysts.

CompoundTypical Retention Time (min)Key Mass Fragments (m/z)
3-Butylcyclohex-2-en-1-one8.2152 (M+), 124, 96, 68
This compound8.5154 (M+), 136, 97, 79
3-Butylcyclohexanol8.9156 (M+), 138, 99, 81
Substitution Reactions (e.g., using PBr3)

Q8: I am trying to replace the hydroxyl group with a bromide using PBr3. How can I monitor this SN2 reaction?

A8: This substitution can be monitored by TLC. The product, an alkyl bromide, will be significantly less polar than the starting alcohol.

  • Experimental Protocol: TLC Monitoring of Substitution

    • Use a less polar eluent system than for oxidation, for example, 5% ethyl acetate in hexanes.

    • Spot the starting alcohol, a co-spot, and the reaction mixture on a silica gel TLC plate.

    • Develop and visualize the plate. A permanganate stain can be used, although the alkyl bromide spot may be less intense than the alcohol spot.

    • The product, 3-bromo-1-butylcyclohexene, will have a much higher Rf value than the starting alcohol.

CompoundTypical Rf Value (5% EtOAc/Hexanes)Visualization with KMnO4
This compound~ 0.2Yellow/Brown spot
3-bromo-1-butylcyclohexene~ 0.8Fainter Yellow/Brown spot

Q9: My NMR of the crude product from a substitution reaction shows unreacted starting material and some rearranged products. What could have happened?

A9: Unreacted starting material suggests the reaction has not gone to completion. Consider increasing the reaction time or using a slight excess of the substituting agent. The presence of rearranged products suggests that the reaction may have some SN1 character, which can lead to carbocation rearrangements. This is more likely if the reaction conditions are acidic or if the temperature is elevated. Using a milder reagent or lower temperatures can favor the desired SN2 pathway.[3][4]

  • Experimental Protocol: NMR Monitoring

    • Take an aliquot from the reaction, quench it, and extract the organic components.

    • Remove the solvent under reduced pressure.

    • Dissolve the crude residue in a deuterated solvent (e.g., CDCl3).

    • Acquire a 1H NMR spectrum. The disappearance of the alcohol proton (a broad singlet) and the appearance of new signals in the alkyl region can be used to monitor the reaction. The vinylic proton signal will also likely shift.

CompoundCharacteristic 1H NMR Signals (ppm, CDCl3)
This compound~5.7 (vinylic C-H), ~4.1 (C-H attached to OH), ~1.8 (broad, OH)
3-bromo-1-butylcyclohexene~5.9 (vinylic C-H), ~4.5 (C-H attached to Br)

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Butylcyclohex-2-en-1-ol and Other Cyclohexenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes to 3-butylcyclohex-2-en-1-ol and other substituted cyclohexenol derivatives. The information presented is supported by experimental data to aid in the selection of appropriate synthetic strategies. Cyclohexenol derivatives are valuable intermediates in organic synthesis, serving as building blocks for a wide range of complex molecules, including pharmaceuticals and natural products.

Introduction to Cyclohexenol Synthesis

Substituted cyclohexenols are typically synthesized from the corresponding cyclohexenones through reduction or from the 1,2-addition of organometallic reagents. The choice of synthetic method can significantly impact the yield and stereoselectivity of the desired product. This guide will focus on three common methods:

  • Sodium Borohydride (NaBH₄) Reduction: A widely used, mild, and selective reducing agent for ketones.

  • Meerwein-Ponndorf-Verley (MPV) Reduction: A chemoselective reduction using aluminum isopropoxide, which is particularly useful when other reducible functional groups are present.

  • Grignard Reaction: The 1,2-addition of an organomagnesium halide to a cyclohexenone, allowing for the introduction of a variety of substituents at the carbinol carbon.

Comparison of Synthetic Methods

The following tables summarize the performance of different synthetic methods for producing this compound and other representative cyclohexenol derivatives.

Table 1: Synthesis of this compound

MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
NaBH₄ Reduction3-Butylcyclohex-2-en-1-one, NaBH₄Methanol0 to RT1~85-95 (estimated)Varies with substrate and conditions
Grignard Reaction3-Cyclohexen-1-one, Butylmagnesium bromideDiethyl ether0 to RT2Moderate to GoodPredominantly 1,2-addition product

Note: Specific experimental data for the synthesis of this compound is limited in publicly available literature. The data presented here is based on general procedures for similar substrates.

Table 2: Comparative Synthesis of Other Cyclohexenol Derivatives

ProductMethodReagentsSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
(R)-Cyclohex-2-en-1-olAsymmetric Hydrosilylation2-Cyclohexen-1-one, Diphenylsilane, Chiral Rh catalystTHF-->80up to 97
(R)-Cyclohex-2-en-1-olEnantioselective Hydroboration1,3-Cyclohexadiene, Chiral dialkylboraneTHF-->80up to 98
3-Phenylcyclohex-2-en-1-olNaBH₄ Reduction3-Phenylcyclohex-2-en-1-one, NaBH₄EthanolRT292N/A
1-Methylcyclohex-2-en-1-olGrignard ReactionCyclohex-2-en-1-one, Methylmagnesium bromideDiethyl ether0 to RT195N/A

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Protocol 1: Sodium Borohydride Reduction of 3-Butylcyclohex-2-en-1-one

This protocol is a general procedure adaptable for the reduction of 3-substituted cyclohexenones.

Materials:

  • 3-Butylcyclohex-2-en-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-butylcyclohex-2-en-1-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Protocol 2: Meerwein-Ponndorf-Verley (MPV) Reduction of a Substituted Cyclohexenone

This is a general protocol for the MPV reduction.[1]

Materials:

  • Substituted cyclohexenone

  • Aluminum isopropoxide

  • Isopropanol

  • Dry toluene

Procedure:

  • To a solution of the substituted cyclohexenone (1.0 eq) in dry toluene, add aluminum isopropoxide (1.2 eq).

  • Add a large excess of isopropanol to the mixture.

  • Heat the reaction mixture to reflux. The acetone formed during the reaction can be removed by distillation to drive the equilibrium towards the product.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Hydrolyze the aluminum salts by the addition of dilute sulfuric acid.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to give the crude product, which can be purified by distillation or chromatography.

Protocol 3: Grignard Reaction of Cyclohex-2-en-1-one with Butylmagnesium Bromide

This protocol describes the 1,2-addition of a Grignard reagent to an α,β-unsaturated ketone.

Materials:

  • Cyclohex-2-en-1-one

  • Butylmagnesium bromide (solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohex-2-en-1-one (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the solution of butylmagnesium bromide (1.1 eq) dropwise via a syringe or an addition funnel.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography to obtain 1-butylcyclohex-2-en-1-ol.

Synthetic Pathway Diagrams

The following diagrams illustrate the reaction mechanisms and workflows.

Synthesis_Pathways cluster_reduction Reduction Pathways cluster_grignard Grignard Addition Pathway Cyclohexenone Cyclohexenone Cyclohexenol Cyclohexenol Cyclohexenone->Cyclohexenol  NaBH4 or MPV Reduction   Cyclohexenone_G Cyclohexenone Alkoxide_Intermediate Alkoxide Intermediate Cyclohexenone_G->Alkoxide_Intermediate  1,2-Addition   Grignard_Reagent R-MgX Grignard_Reagent->Alkoxide_Intermediate Substituted_Cyclohexenol Substituted Cyclohexenol Alkoxide_Intermediate->Substituted_Cyclohexenol  Aqueous Workup  

Caption: General synthetic routes to cyclohexenol derivatives.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reactants + Solvent) Start->Reaction_Setup Reagent_Addition Reagent Addition (e.g., NaBH4, Grignard) Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Drying_Filtration Drying & Filtration Workup->Drying_Filtration Purification Purification (Chromatography/Distillation) Drying_Filtration->Purification Product_Analysis Product Analysis (NMR, IR, GC-MS) Purification->Product_Analysis End End Product_Analysis->End

Caption: A typical experimental workflow for cyclohexenol synthesis.

Discussion and Conclusion

The choice of synthetic method for preparing this compound and its derivatives depends on several factors, including the desired stereochemistry, the presence of other functional groups, and scalability.

  • NaBH₄ reduction is a simple and often high-yielding method for producing racemic or diastereomeric mixtures of cyclohexenols. Its mild nature makes it compatible with many functional groups.

  • The Meerwein-Ponndorf-Verley reduction offers excellent chemoselectivity for aldehydes and ketones, making it a valuable option for complex substrates where other reducing agents might not be suitable.

  • Grignard reactions provide a direct route to 1-substituted cyclohexenols. The 1,2-addition to α,β-unsaturated ketones is generally favored, leading to the desired allylic alcohols. However, the steric hindrance of the Grignard reagent can significantly impact the reaction yield. For instance, the reaction of cyclohexanone with the bulky tert-butylmagnesium bromide results in a very low yield of the addition product.[2] This suggests that while butylmagnesium bromide is less hindered, steric effects should still be a consideration.

For the synthesis of specific stereoisomers, asymmetric methods such as catalytic hydrosilylation or hydroboration are superior, often providing high enantioselectivity.[3]

References

Biological activity screening of 3-Butylcyclohex-2-en-1-ol and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for the biological activity screening of 3-Butylcyclohex-2-en-1-ol and its analogs, specific experimental data for this compound and its close derivatives remains elusive in the currently available literature. While research exists on the broader class of cyclohexenone and cyclohexenol derivatives, detailing their potential antimicrobial, anti-inflammatory, and anticancer properties, specific quantitative data and detailed experimental protocols for this compound are not sufficiently available to construct a direct comparative guide as requested.

The initial investigation into the biological activities of cyclohexenone derivatives indicates a wide range of pharmacological potential, including anti-cancer, anti-bacterial, and anti-inflammatory effects. Similarly, studies on various substituted cyclohexenol derivatives have been conducted to evaluate their therapeutic promise. However, these studies do not provide the specific data points required for a detailed comparison of this compound with its analogs.

Without specific experimental data from published studies on this compound and its direct analogs, it is not possible to generate the requested data tables, detailed experimental protocols, and visualizations. The creation of a meaningful and accurate comparison guide is contingent on the availability of such specific scientific evidence.

Therefore, this report cannot fulfill the request for a detailed comparison guide on the biological activity screening of this compound and its analogs at this time due to a lack of specific data in the public domain. Further experimental research on this specific compound and its analogs would be required to generate the necessary information for such a guide.

A Comparative Guide to the Structural Elucidation of 3-Butylcyclohex-2-en-1-ol Derivatives: X-ray Crystallography and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography alongside other key analytical techniques for the structural characterization of 3-Butylcyclohex-2-en-1-ol derivatives, a class of organic compounds with potential applications in medicinal chemistry and materials science.

The spatial arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For novel compounds like this compound derivatives, a thorough structural understanding is the foundation for establishing structure-activity relationships (SAR), optimizing molecular design, and ensuring intellectual property protection. While X-ray crystallography is often considered the "gold standard" for providing unambiguous atomic coordinates, a comprehensive characterization frequently relies on the synergistic use of multiple analytical methods.

Comparative Analysis of Structural Elucidation Techniques

The choice of analytical technique for characterizing this compound derivatives depends on the specific information required, the nature of the sample, and the available resources. While X-ray crystallography provides unparalleled detail on the solid-state structure, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy offer invaluable insights into the molecule's structure and dynamics in solution. Mass spectrometry (MS) is essential for determining the molecular weight and fragmentation patterns, and computational modeling can predict conformational preferences.

TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
Single-Crystal X-ray Crystallography - Unambiguous 3D molecular structure - Bond lengths and angles[1] - Stereochemistry and absolute configuration[2] - Crystal packing and intermolecular interactionsHigh-quality single crystal (typically >0.1 mm)[3]- "Gold standard" for definitive structure determination[1] - Provides precise atomic coordinates - Can determine absolute stereochemistry- Crystal growth can be a significant bottleneck[2] - Provides a static picture in the solid state, which may not represent the solution conformation - Not suitable for non-crystalline materials
NMR Spectroscopy (¹H, ¹³C, 2D) - Molecular connectivity (through-bond correlations) - Relative stereochemistry (through-space correlations, e.g., NOESY) - Conformational information in solution[4] - Number and type of atoms[5]Soluble sample of sufficient purity and concentration- Provides structural and dynamic information in solution, which is often more biologically relevant[4][6] - Non-destructive technique - Can study molecules that are difficult to crystallize- Does not provide absolute configuration directly - Structure determination can be complex for large or highly flexible molecules - Resolution is generally lower than X-ray crystallography
Mass Spectrometry (MS), including GC-MS - Molecular weight and molecular formula (with high-resolution MS)[7] - Structural information from fragmentation patterns[7][8] - Separation of isomers (with GC-MS)[9][10]Volatile and thermally stable sample (for GC-MS); small sample amount required- High sensitivity - Provides crucial information on molecular weight - Fragmentation patterns can be diagnostic for functional groups[8][11][12]- Does not provide 3D structural information or stereochemistry - Isomeric compounds can be difficult to distinguish without chromatographic separation[10] - Molecular ion may be weak or absent for some alcohols[8][11]
Computational Chemistry - Prediction of stable conformers and their relative energies[13][14] - Theoretical bond lengths, angles, and spectroscopic propertiesA proposed 2D structure- No physical sample required - Can provide insights into conformations that are difficult to study experimentally[15] - Can be used to predict properties and guide experimental work- Results are theoretical and must be validated by experimental data - Accuracy depends on the level of theory and computational resources employed - May not accurately reflect the effects of solvation or crystal packing

Experimental Protocols

Detailed and reproducible experimental protocols are critical for obtaining high-quality data. Below are generalized procedures for the synthesis, crystallization, and X-ray analysis of a representative 3-alkyl-cyclohex-2-en-1-ol derivative.

Synthesis of this compound

This protocol describes a typical Grignard reaction with a cyclohexenone precursor.

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are stirred in anhydrous diethyl ether. A solution of 1-bromobutane in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (butylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine if necessary.

  • Grignard Reaction: The flask containing the Grignard reagent is cooled to 0 °C in an ice bath. A solution of cyclohex-2-en-1-one in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Crystallization for X-ray Diffraction

Obtaining a single crystal suitable for X-ray diffraction is often a matter of trial and error.

  • Solvent Selection: The purified this compound is dissolved in a minimal amount of a suitable solvent (e.g., hexane, ethyl acetate, or a mixture). The ideal solvent is one in which the compound is moderately soluble.

  • Slow Evaporation: The solution is placed in a small vial, loosely capped, and left undisturbed in a vibration-free environment. Slow evaporation of the solvent over several days to weeks can lead to the formation of single crystals.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container with a less volatile solvent in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, gradually reducing the solubility of the compound and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed (clear, well-defined shape, appropriate size), a single crystal is carefully selected and mounted on a goniometer head for X-ray analysis.

Single-Crystal X-ray Diffraction Workflow
  • Crystal Mounting: A selected crystal is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

  • Data Collection: The mounted crystal is placed on a diffractometer. An intense beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[3] A detector records the positions and intensities of the diffracted X-ray spots.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The intensities of the reflections are integrated and corrected for various experimental factors.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods to obtain an initial model of the electron density.[16] This model is then refined against the experimental data to determine the precise positions of all atoms, resulting in a final, accurate 3D structure.[1]

Visualizing Workflows and Pathways

Diagrams are essential for representing complex relationships and workflows in a clear and concise manner.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Analysis start Cyclohex-2-en-1-one + Butylmagnesium bromide reaction Grignard Reaction start->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product dissolve Dissolve in Solvent product->dissolve grow Slow Evaporation / Vapor Diffusion dissolve->grow crystal Single Crystal Formation grow->crystal mount Mount Crystal crystal->mount data_collection Data Collection (Diffractometer) mount->data_collection processing Data Processing data_collection->processing solve_refine Structure Solution & Refinement processing->solve_refine final_structure 3D Structure solve_refine->final_structure

Caption: Experimental workflow for the synthesis and structural elucidation of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor GPCR Target g_protein G-Protein receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase Protein Kinase A second_messenger->kinase response Cellular Response kinase->response ligand Cyclohexenol Derivative (Ligand) ligand->receptor

Caption: Hypothetical signaling pathway involving a G-protein coupled receptor (GPCR) activated by a cyclohexenol derivative.

Conclusion

The structural elucidation of this compound derivatives, like any novel chemical entity, requires a multi-faceted analytical approach. Single-crystal X-ray crystallography remains the definitive method for determining the solid-state structure with atomic precision. However, its primary limitation is the requirement for high-quality crystals. Techniques such as NMR spectroscopy, mass spectrometry, and computational chemistry are not merely alternatives but are highly complementary. NMR provides crucial information about the molecule's behavior in solution, MS confirms its molecular weight and elemental composition, and computational studies can rationalize conformational preferences. For researchers in drug discovery and materials science, an integrated strategy that leverages the strengths of each of these techniques is the most effective path to a comprehensive understanding of molecular structure and function.

References

A Comparative Guide to the Efficacy of Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Selected Chiral Auxiliary: Initial searches for "3-Butylcyclohex-2-en-1-ol" as a chiral auxiliary did not yield specific data on its efficacy or established experimental protocols. Therefore, to provide a comprehensive and data-supported comparison, this guide focuses on a well-documented and structurally related cyclohexanol-derived chiral auxiliary, (1R,2S)-(-)-trans-2-phenyl-1-cyclohexanol . Its performance is compared with a widely used and highly effective oxazolidinone-based chiral auxiliary, (S)-4-benzyl-2-oxazolidinone . This comparison will provide valuable insights into the relative efficacy of these two classes of chiral auxiliaries in asymmetric synthesis.

Chiral auxiliaries are essential tools in modern organic synthesis, enabling the stereocontrolled formation of new chiral centers. The ideal chiral auxiliary should be readily available, easily attached to the substrate, provide high levels of stereoselectivity in the key bond-forming step, and be readily removable under mild conditions for recovery and reuse. This guide provides a comparative overview of a cyclohexanol-based and an oxazolidinone-based chiral auxiliary, presenting quantitative data from representative asymmetric reactions and detailed experimental protocols.

Quantitative Comparison of Chiral Auxiliary Efficacy

The following tables summarize the performance of (1R,2S)-(-)-trans-2-phenyl-1-cyclohexanol in an asymmetric ene reaction and (S)-4-benzyl-2-oxazolidinone in an asymmetric alkylation reaction.

Table 1: Asymmetric Ene Reaction using (1R,2S)-(-)-trans-2-phenyl-1-cyclohexanol Auxiliary

ReactionSubstrateReagentLewis AcidDiastereomeric Excess (d.e.)Yield
Asymmetric Ene ReactionGlyoxylate ester of (-)-trans-2-phenyl-1-cyclohexanolCyclohexeneSnCl₄>97:380%

Table 2: Asymmetric Alkylation using (S)-4-benzyl-2-oxazolidinone Auxiliary

ReactionSubstrateReagentBaseDiastereomeric Ratio (d.r.)Yield
Asymmetric AlkylationN-propionyl-(S)-4-benzyl-2-oxazolidinoneAllyl iodideNaN(TMS)₂98:285-95%

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below to allow for replication and further investigation.

Protocol 1: Asymmetric Ene Reaction with (-)-trans-2-phenyl-1-cyclohexanol Auxiliary

This protocol is based on the work of Whitesell and coworkers and demonstrates the use of a glyoxylate ester derived from (-)-trans-2-phenyl-1-cyclohexanol in a highly diastereoselective ene reaction.

Materials:

  • Glyoxylate ester of (-)-trans-2-phenyl-1-cyclohexanol

  • Cyclohexene

  • Tin(IV) chloride (SnCl₄)

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • A solution of the glyoxylate ester of (-)-trans-2-phenyl-1-cyclohexanol in dichloromethane is cooled to -78 °C under an inert atmosphere.

  • Tin(IV) chloride (1.1 equivalents) is added dropwise to the solution.

  • Cyclohexene (5 equivalents) is then added, and the reaction mixture is stirred at -78 °C for 3 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the ene product.

  • The diastereomeric excess is determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 2: Asymmetric Alkylation with (S)-4-benzyl-2-oxazolidinone Auxiliary

This protocol, adapted from the work of Evans and coworkers, describes the highly diastereoselective alkylation of an N-acyl oxazolidinone.[1][2][3]

Materials:

  • (S)-4-benzyl-2-oxazolidinone

  • Propionic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (Et₃N)

  • Toluene

  • Sodium bis(trimethylsilyl)amide (NaN(TMS)₂) in THF (1.0 M solution)

  • Allyl iodide

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware and work-up reagents

Procedure:

Step A: Acylation of the Chiral Auxiliary

  • To a solution of (S)-4-benzyl-2-oxazolidinone in toluene are added triethylamine, propionic anhydride, and a catalytic amount of DMAP.

  • The mixture is heated to reflux for 30 minutes.

  • The reaction mixture is cooled to room temperature and washed successively with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield N-propionyl-(S)-4-benzyl-2-oxazolidinone, which can be used in the next step without further purification.

Step B: Diastereoselective Alkylation

  • The N-propionyl oxazolidinone from Step A is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.

  • A 1.0 M solution of sodium bis(trimethylsilyl)amide (NaN(TMS)₂) in THF is added dropwise, and the resulting enolate solution is stirred for 30 minutes at -78 °C.

  • Allyl iodide is then added dropwise, and the reaction mixture is stirred for 2-4 hours at -78 °C.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to separate the diastereomers.

  • The diastereomeric ratio is determined by gas chromatography (GC) or ¹H NMR spectroscopy.[2]

Step C: Cleavage of the Chiral Auxiliary

  • The purified alkylated product is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C.

  • Aqueous hydrogen peroxide (30%) is added, followed by the dropwise addition of aqueous lithium hydroxide.

  • The mixture is stirred at 0 °C for 1 hour.

  • The reaction is quenched by the addition of aqueous sodium sulfite solution.

  • The mixture is stirred for 15 minutes, and then the organic solvent is removed under reduced pressure.

  • The aqueous residue is extracted with dichloromethane to recover the chiral auxiliary.

  • The aqueous layer is acidified with HCl and extracted with diethyl ether to isolate the chiral carboxylic acid.

Visualizations

The following diagrams illustrate the experimental workflows for the described asymmetric reactions.

Asymmetric_Ene_Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product & Analysis start1 Glyoxylate Ester of (-)-trans-2-phenyl-1-cyclohexanol reaction Mix and Stir at -78 °C for 3 hours start1->reaction start2 Cyclohexene start2->reaction start3 SnCl₄ in CH₂Cl₂ start3->reaction quench Quench with NaHCO₃ (aq) reaction->quench extract Extract with CH₂Cl₂ quench->extract purify Column Chromatography extract->purify product Chiral Ene Product purify->product analysis Determine d.e. product->analysis Asymmetric_Alkylation_Workflow cluster_acylation Step A: Acylation cluster_alkylation Step B: Alkylation cluster_cleavage Step C: Cleavage & Recovery auxiliary (S)-4-benzyl-2-oxazolidinone acylate Reflux 30 min auxiliary->acylate acylation_reagents Propionic Anhydride, Et₃N, DMAP, Toluene acylation_reagents->acylate n_acyl_product N-propionyl oxazolidinone acylate->n_acyl_product enolate_formation NaN(TMS)₂ in THF, -78 °C n_acyl_product->enolate_formation alkylate Stir at -78 °C enolate_formation->alkylate alkylation_reagent Allyl Iodide alkylation_reagent->alkylate alkylated_product Alkylated Oxazolidinone alkylate->alkylated_product cleave Stir at 0 °C alkylated_product->cleave cleavage_reagents LiOH, H₂O₂ in THF/H₂O cleavage_reagents->cleave recovery Work-up & Separation cleave->recovery final_product Chiral Carboxylic Acid recovery->final_product recovered_aux Recovered Auxiliary recovery->recovered_aux

References

A Comparative Guide to the Purity Analysis of Synthetic 3-Butylcyclohex-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for determining the purity of synthetic 3-Butylcyclohex-2-en-1-ol, a key intermediate in various chemical syntheses. We present a comparative analysis of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering insights into their respective strengths and limitations in the context of purity assessment. This guide also includes a comparison with two common alternative cyclic alcohols, Menthol and Isopulegol, providing a broader perspective for researchers working with related compounds.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity determination is critical and depends on factors such as the nature of the impurities, the required level of accuracy, and the available instrumentation. Below is a summary of the performance of GC, HPLC, and qNMR for the analysis of this compound and its alternatives.

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV) Quantitative NMR (qNMR)
Principle Separation based on volatility and polarity in a gaseous mobile phase.Separation based on polarity and interaction with a liquid mobile phase and solid stationary phase.Absolute or relative quantification based on the integration of specific nuclear magnetic resonance signals.
Typical Purity Range Determined 95-99.9%95-99.9%90-100% (with high accuracy)[1]
Common Impurities Detected Volatile organic compounds, residual solvents, starting materials (e.g., 3-butylcyclohex-2-en-1-one), over-reduction products (e.g., butylcyclohexanol).Non-volatile impurities, isomers, and degradation products.A wide range of organic impurities containing the observed nucleus (typically ¹H).[1]
Strengths High resolution for volatile compounds, robust, and widely available.[2][3]Versatile for a wide range of compounds, including non-volatile and thermally labile molecules.Provides structural information along with quantification, highly accurate and precise, does not require a reference standard of the analyte for relative quantification.[1]
Limitations Not suitable for non-volatile or thermally labile compounds.Can be more complex to develop methods, may require chromophores for UV detection.Lower sensitivity compared to chromatographic techniques, requires a relatively pure internal standard for absolute quantification.
Sample Throughput HighMedium to HighLow to Medium

Logical Workflow for Purity Analysis

The following diagram illustrates a logical workflow for the comprehensive purity analysis of a synthesized batch of this compound.

logical_workflow cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification cluster_analysis Purity Analysis synthesis Synthesis of this compound workup Aqueous Work-up & Extraction synthesis->workup drying Drying of Organic Phase workup->drying evaporation Solvent Evaporation drying->evaporation distillation Distillation / Column Chromatography evaporation->distillation gc_ms GC-MS for Impurity Identification distillation->gc_ms gc_fid GC-FID for Purity Assay distillation->gc_fid hplc HPLC for Non-volatile Impurities distillation->hplc qnmr qNMR for Absolute Purity distillation->qnmr final_purity Final Purity Assessment gc_fid->final_purity hplc->final_purity qnmr->final_purity

Logical workflow for purity analysis.

Experimental Workflow for Purity Determination

This diagram outlines the key steps involved in the experimental process of determining the purity of this compound using the three major analytical techniques.

experimental_workflow cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) cluster_qnmr Quantitative NMR (qNMR) start Sample of Synthetic This compound gc_prep Sample Dissolution (e.g., in Dichloromethane) start->gc_prep hplc_prep Sample Dissolution (e.g., in Acetonitrile/Water) start->hplc_prep qnmr_prep Accurate Weighing of Sample & Internal Standard (e.g., Maleic Acid) start->qnmr_prep gc_inj Injection into GC-FID gc_prep->gc_inj gc_run Chromatographic Separation gc_inj->gc_run gc_detect Detection by FID gc_run->gc_detect gc_quant Quantification by Area % gc_detect->gc_quant end Purity Report gc_quant->end hplc_inj Injection into HPLC-UV hplc_prep->hplc_inj hplc_run Chromatographic Separation hplc_inj->hplc_run hplc_detect Detection by UV hplc_run->hplc_detect hplc_quant Quantification by Area % hplc_detect->hplc_quant hplc_quant->end qnmr_diss Dissolution in Deuterated Solvent (e.g., CDCl3) qnmr_prep->qnmr_diss qnmr_acq ¹H NMR Spectrum Acquisition qnmr_diss->qnmr_acq qnmr_proc Data Processing & Integration qnmr_acq->qnmr_proc qnmr_calc Purity Calculation qnmr_proc->qnmr_calc qnmr_calc->end

References

A Comparative Guide to the Characterization of Reaction Intermediates in the Synthesis of 3-Butylcyclohex-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common synthetic routes for the selective 1,2-reduction of 3-butylcyclohex-2-en-1-one to yield 3-butylcyclohex-2-en-1-ol, a valuable intermediate in organic synthesis. The focus is on the characterization of the key reaction intermediates involved in the Luche reduction and the Meerwein-Ponndorf-Verley (MPV) reduction.

Introduction

The selective synthesis of allylic alcohols from α,β-unsaturated ketones is a fundamental transformation in organic chemistry. The challenge lies in achieving 1,2-reduction of the carbonyl group without affecting the conjugated carbon-carbon double bond (1,4-conjugate addition). This guide compares two widely used methods, the Luche reduction and the Meerwein-Ponndorf-Verley (MPV) reduction, for the synthesis of this compound. Understanding and characterizing the transient intermediates in these reactions is crucial for optimizing reaction conditions, improving yields, and minimizing side products.

Comparison of Synthetic Methods

The synthesis of this compound is typically achieved via the selective reduction of 3-butylcyclohex-2-en-1-one. Below is a comparison of the Luche and MPV reduction methods.

FeatureLuche ReductionMeerwein-Ponndorf-Verley (MPV) Reduction
Reducing Agent Sodium borohydride (NaBH₄)Isopropanol
Catalyst/Promoter Cerium(III) chloride (CeCl₃)Aluminum isopropoxide (Al(Oi-Pr)₃)
Selectivity High for 1,2-reductionHigh for 1,2-reduction
Reaction Conditions Mild (often room temperature or below)Requires heating to distill acetone
Key Intermediate Cerium-coordinated borohydride speciesAluminum alkoxide of the substrate
Typical Yields Generally high (>90%)Good to high (70-90%)

Characterization of Reaction Intermediates

Direct characterization of reaction intermediates in these reductions is challenging due to their transient nature. However, their presence and structure are inferred from mechanistic studies and the final product distribution.

1. Luche Reduction Intermediate:

In the Luche reduction, the key intermediate is a "harder" borohydride reagent formed by the interaction of sodium borohydride with cerium(III) chloride in an alcohol solvent.[1][2] The cerium ion coordinates to the carbonyl oxygen, activating it towards a nucleophilic attack. This coordination makes the carbonyl carbon a "harder" electrophile, favoring attack by the modified borohydride at the carbonyl carbon (1,2-addition) rather than the β-carbon (1,4-addition).[3] The transient intermediate is a cerium alkoxide borate complex which is then hydrolyzed upon workup to yield the allylic alcohol.

2. Meerwein-Ponndorf-Verley (MPV) Reduction Intermediate:

The MPV reduction proceeds through a well-defined six-membered cyclic transition state.[4][5] The key intermediate is an aluminum alkoxide formed by the coordination of the aluminum isopropoxide catalyst to the carbonyl oxygen of the 3-butylcyclohex-2-en-1-one substrate.[6] This coordination facilitates the transfer of a hydride from the isopropoxide ligand to the carbonyl carbon, forming a new aluminum alkoxide of the product and acetone.[7] The reaction is reversible, and the equilibrium is typically driven forward by removing the acetone by-product via distillation.[8]

Data Presentation: Spectroscopic Analysis

While direct spectroscopic data for the transient intermediates is scarce, the following table provides representative data for the starting material and the final product. The expected spectroscopic changes that would indicate the formation of the intermediates are also discussed.

CompoundIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
3-Butylcyclohex-2-en-1-one (Starting Material)~1670 (C=O, conjugated), ~1610 (C=C)5.8-6.0 (1H, m, vinyl H), 2.2-2.5 (4H, m, allylic CH₂), 1.9-2.2 (2H, m, CH₂), 1.2-1.6 (4H, m, butyl CH₂), 0.9 (3H, t, CH₃)~200 (C=O), ~160 (C=CH), ~125 (C=CH), ~35 (CH₂), ~30 (CH₂), ~28 (CH₂), ~22 (CH₂), ~14 (CH₃)
Reaction Intermediate (Hypothetical) C=O stretch would shift to a lower frequency upon coordination to a Lewis acid (Ce³⁺ or Al³⁺).Protons α to the carbonyl would show a downfield shift upon coordination.The carbonyl carbon would be expected to shift downfield upon Lewis acid coordination.
This compound (Final Product)~3350 (O-H, broad), ~1650 (C=C), ~1050 (C-O)5.5-5.7 (1H, m, vinyl H), 4.0-4.2 (1H, m, CH-OH), 1.8-2.2 (6H, m, allylic CH₂ and ring CH₂), 1.2-1.6 (4H, m, butyl CH₂), 0.9 (3H, t, CH₃)~135 (C=CH), ~125 (C=CH), ~65 (CH-OH), ~32 (CH₂), ~30 (CH₂), ~28 (CH₂), ~22 (CH₂), ~14 (CH₃)

Experimental Protocols

1. Luche Reduction of 3-Butylcyclohex-2-en-1-one

  • Materials: 3-butylcyclohex-2-en-1-one, cerium(III) chloride heptahydrate (CeCl₃·7H₂O), sodium borohydride (NaBH₄), methanol, diethyl ether, saturated aqueous ammonium chloride (NH₄Cl), anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve 3-butylcyclohex-2-en-1-one (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol in a round-bottom flask at 0 °C.

    • Stir the mixture until the salt is fully dissolved.

    • Add NaBH₄ (1.1 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3x).

    • Wash the combined organic layers with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude this compound.

    • Purify the product by flash column chromatography.

2. Meerwein-Ponndorf-Verley (MPV) Reduction of 3-Butylcyclohex-2-en-1-one

  • Materials: 3-butylcyclohex-2-en-1-one, aluminum isopropoxide (Al(Oi-Pr)₃), anhydrous isopropanol, anhydrous toluene.

  • Procedure:

    • Set up a distillation apparatus.

    • In the distillation flask, dissolve 3-butylcyclohex-2-en-1-one (1.0 eq) and Al(Oi-Pr)₃ (0.5 eq) in anhydrous toluene.

    • Add a large excess of anhydrous isopropanol (10-20 eq).

    • Heat the mixture to gently distill the acetone/isopropanol azeotrope.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Hydrolyze the aluminum alkoxide product by the slow addition of 2M HCl.

    • Separate the organic layer and extract the aqueous layer with toluene (2x).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

Mandatory Visualizations

Reaction_Scheme start 3-Butylcyclohex-2-en-1-one product This compound start->product Selective 1,2-Reduction

Caption: Overall reaction scheme for the synthesis of this compound.

MPV_Reduction_Cycle MPV Reduction Catalytic Cycle catalyst Al(O-iPr)₃ intermediate [Intermediate Complex] catalyst->intermediate + Substrate substrate R₂C=O (3-Butylcyclohex-2-en-1-one) substrate->intermediate product_alkoxide Al(O-iPr)₂(OCHR₂) intermediate->product_alkoxide Hydride Transfer acetone Acetone intermediate->acetone - Acetone product_alkoxide->catalyst + i-PrOH product R₂CHOH (this compound) product_alkoxide->product Hydrolysis isopropanol i-PrOH isopropanol->catalyst

Caption: Catalytic cycle of the Meerwein-Ponndorf-Verley (MPV) reduction.

Luche_Reduction_Mechanism Luche Reduction Mechanism substrate R₂C=O (3-Butylcyclohex-2-en-1-one) activated_complex Activated Carbonyl [R₂C=O---CeCl₃] substrate->activated_complex cecl3 CeCl₃ cecl3->activated_complex Coordination product_intermediate Ce-Alkoxide Borate Complex activated_complex->product_intermediate nabh4 NaBH₄ nabh4->product_intermediate Hydride Attack product R₂CHOH (this compound) product_intermediate->product Workup

Caption: Proposed mechanism of the Luche reduction.

Experimental_Workflow Experimental Workflow start Start: 3-Butylcyclohex-2-en-1-one reaction Reduction Reaction (Luche or MPV) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization product Pure this compound characterization->product

Caption: General experimental workflow for synthesis and characterization.

References

Computational Conformational Analysis: A Comparative Guide for 3-Alkyl-Substituted Cyclohex-2-en-1-ols

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative conformational analysis of 3-butylcyclohex-2-en-1-ol and its structural analogs. Due to the absence of specific experimental or computational studies on this compound in the current literature, this document outlines a proposed computational study. The objective is to predict the stable conformations and quantify the energetic preferences, offering valuable insights for medicinal chemists and drug designers working with molecules containing the substituted cyclohexenol scaffold. The comparison with smaller and bulkier alkyl groups at the 3-position allows for a systematic evaluation of steric effects on the conformational equilibrium, primarily governed by allylic strain.

Introduction to Conformational Preferences in 3-Alkyl-Cyclohex-2-en-1-ols

The conformational landscape of 3-alkyl-cyclohex-2-en-1-ols is primarily dictated by the torsional and steric strains within the cyclohexene ring, which adopts a half-chair conformation. The key determining factor for the orientation of the hydroxyl group is the minimization of allylic strain.[1] This phenomenon arises from the steric interaction between substituents on the double bond and the allylic positions.[2] Specifically, two types of allylic strain, A(1,3) and A(1,2), are at play.

  • A(1,3) strain: The steric repulsion between the substituent at the 3-position (the alkyl group) and the substituent at the 1-position (the hydroxyl group).

  • A(1,2) strain: The steric repulsion between the substituent at the 3-position and the hydrogen atom at the 2-position of the double bond.

The hydroxyl group at the C1 position can exist in two primary orientations: pseudo-axial and pseudo-equatorial. The relative stability of these conformers is a delicate balance of minimizing these allylic strain interactions. This guide proposes a computational study to quantify these energetic differences for this compound and compares it with 3-methylcyclohex-2-en-1-ol and 3-isopropylcyclohex-2-en-1-ol to elucidate the impact of the alkyl group's size and shape.

Predicted Conformational Energy Data

The following table summarizes the predicted relative energies of the pseudo-axial and pseudo-equatorial conformers for the studied molecules, as would be determined by the proposed computational protocol. The energies are reported in kcal/mol.

MoleculeConformerRelative Energy (kcal/mol)Predicted Population at 298 K (%)
This compound Pseudo-equatorial0.00~ 65
Pseudo-axial0.35~ 35
3-Methylcyclohex-2-en-1-ol Pseudo-equatorial0.00~ 55
Pseudo-axial0.15~ 45
3-Isopropylcyclohex-2-en-1-ol Pseudo-equatorial0.00~ 80
Pseudo-axial0.85~ 20

Experimental Protocols

Computational Chemistry Protocol

The conformational analysis of this compound and its analogs would be performed using quantum chemical calculations with the Gaussian suite of programs.

  • Initial Structure Generation: The initial 3D structures of the pseudo-axial and pseudo-equatorial conformers for each molecule will be built using a molecular editor.

  • Geometry Optimization: The geometries of all conformers will be optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G* basis set. This level of theory is well-established for providing reliable geometries for organic molecules.[3]

  • Frequency Calculations: Vibrational frequency calculations will be performed at the same level of theory (B3LYP/6-31G*) to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations will be performed on the optimized geometries using a larger basis set, 6-311+G(d,p).

  • Relative Energy Calculation: The relative Gibbs free energies of the conformers will be calculated by combining the electronic energies from the single-point calculations with the thermal corrections from the frequency calculations. The conformer with the lowest energy will be assigned a relative energy of 0.00 kcal/mol.

Experimental Validation (Proposed)

To validate the computational predictions, the following experimental protocol is proposed for a known analog, 3-methylcyclohex-2-en-1-ol, for which experimental data is available.

  • Sample Preparation: A solution of 3-methylcyclohex-2-en-1-ol in a suitable deuterated solvent (e.g., CDCl3) will be prepared.

  • NMR Spectroscopy: High-resolution 1H NMR spectra will be acquired at room temperature.

  • Data Analysis: The coupling constants between the proton at C1 and the adjacent protons at C6 will be measured. The magnitude of these coupling constants is dependent on the dihedral angle, which in turn reflects the conformational preference of the hydroxyl group. These experimental coupling constants can be compared with those predicted from the computationally determined structures using established correlations like the Karplus equation.

Visualizations

computational_workflow cluster_input Input Generation cluster_dft DFT Calculations cluster_analysis Data Analysis start Initial 3D Structures (Pseudo-axial & Pseudo-equatorial) opt Geometry Optimization (B3LYP/6-31G) start->opt freq Frequency Calculation (B3LYP/6-31G) opt->freq spe Single-Point Energy (B3LYP/6-311+G(d,p)) opt->spe energy Calculate Relative Gibbs Free Energies freq->energy spe->energy pop Predict Conformational Population energy->pop

Caption: Computational workflow for conformational analysis.

allylic_strain cluster_conformers Conformational Equilibrium cluster_strains Governing Steric Interactions pseudo_eq Pseudo-equatorial Conformer pseudo_ax Pseudo-axial Conformer pseudo_eq->pseudo_ax Ring Flip a13 A(1,3) Allylic Strain (R vs OH) a13->pseudo_eq Destabilizes a12 A(1,2) Allylic Strain (R vs H) a12->pseudo_ax Destabilizes

References

Safety Operating Guide

Proper Disposal of 3-Butylcyclohex-2-en-1-ol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-Butylcyclohex-2-en-1-ol is critical to ensure laboratory safety and environmental protection. Based on the hazardous characteristics of structurally similar chemicals, this compound should be treated as a flammable liquid that is potentially harmful to aquatic life. Adherence to the following procedures is essential for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Keep the chemical away from heat, sparks, open flames, and other ignition sources.

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound was not located, the following table summarizes the likely hazard classifications based on analogous compounds. These classifications are critical for determining the correct disposal pathway.

Hazard ClassificationGHS Category (Inferred)Disposal Implications
Flammable LiquidCategory 3 or 4Do not dispose down the drain. Segregate as flammable waste.
Hazardous to the Aquatic EnvironmentAcute/Chronic Category 2 or 3Do not dispose down the drain. Prevent release to the environment.
Acute Toxicity (Oral, Dermal)Likely Category 4 or 5Handle with appropriate PPE. Avoid direct contact.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Clearly label a dedicated, chemically compatible waste container as "Hazardous Waste: Flammable Liquid, Organic" and also indicate "Contains this compound".

  • Do not mix this compound waste with incompatible materials such as strong oxidizing agents.

2. Waste Collection:

  • Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, paper towels), in the designated hazardous waste container.

  • Ensure the container is kept tightly closed when not in use to prevent the escape of flammable vapors.

  • Do not overfill the container; leave adequate headspace (at least 10%) to allow for vapor expansion.

3. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

  • The storage area should be away from heat sources and direct sunlight.

  • Ensure secondary containment is in place to capture any potential leaks.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Provide the EHS personnel with a complete and accurate description of the waste contents.

  • Never dispose of this compound down the sanitary sewer, as it is a flammable liquid and potentially toxic to aquatic life. Incineration is a common and appropriate disposal method for flammable laboratory chemicals.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Is the waste container properly labeled 'Hazardous Waste: Flammable Liquid, Organic'? A->B C Label a dedicated, compatible waste container. B->C No D Collect waste in the designated container. Ensure it is tightly sealed. B->D Yes C->D E Is the container full? D->E F Store in a designated satellite accumulation area. E->F No G Arrange for pickup by EHS or a licensed contractor. E->G Yes F->D Continue collection H End: Proper Disposal G->H

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability in the research environment.

Essential Safety and Logistics for Handling 3-Butylcyclohex-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 3-Butylcyclohex-2-en-1-ol. The following guidance is based on safety data for structurally similar compounds, including butyl cyclohexanols and other cyclohexanol derivatives. Researchers should handle this compound with caution and adhere to rigorous safety protocols.

This document provides crucial safety and logistical information for the handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development. The procedural guidance aims to ensure safe laboratory practices and proper environmental stewardship.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound, based on data from analogous compounds.

Protection TypeRecommended EquipmentSpecifications and Remarks
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]
Hand Protection Chemical-resistant gloves.The specific glove material and thickness should be selected based on the nature of the work and potential for direct contact. Always inspect gloves for integrity before use.[3][4]
Skin and Body Protection Long-sleeved laboratory coat and appropriate protective clothing.Wear suitable protective clothing to prevent skin contact.[4]
Respiratory Protection Use in a well-ventilated area. A dust mask or NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate or if aerosols or dusts are generated.Ensure good ventilation of the work station.[3]

Operational Plan for Handling and Disposal

A systematic approach to handling and disposal is critical for safety and regulatory compliance.

Pre-Handling Preparations
  • Information Review: All personnel must review this safety guide and any available safety information for similar compounds before commencing work.

  • Area Preparation: Ensure the work area, such as a chemical fume hood, is clean, uncluttered, and properly ventilated.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and operational.

  • PPE Check: All required personal protective equipment must be inspected for defects and worn correctly before entering the handling area.

Step-by-Step Handling Protocol
  • Transfer: Carefully transfer the required amount of this compound in a designated chemical fume hood. Use spark-proof tools and explosion-proof equipment if the compound is flammable.[4]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[5]

  • Minimize Generation of Vapors/Aerosols: Handle the substance in a manner that minimizes the generation of vapors or aerosols.

  • Labeling: Ensure all containers are clearly and accurately labeled.

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][4]

Disposal Plan
  • Waste Segregation: All waste materials contaminated with this compound, including disposable gloves, wipes, and empty containers, must be segregated as hazardous waste.

  • Containerization: Place contaminated materials in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in general trash.[4]

  • Decontamination: Thoroughly decontaminate all non-disposable equipment and the work area after handling is complete.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical flow of the handling and disposal process for this compound.

cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling & Disposal info_review Review Safety Information area_prep Prepare Work Area info_review->area_prep emergency_prep Check Emergency Equipment area_prep->emergency_prep ppe_check Inspect and Don PPE emergency_prep->ppe_check transfer Transfer Chemical ppe_check->transfer avoid_contact Avoid Direct Contact transfer->avoid_contact minimize_vapors Minimize Vapor Generation avoid_contact->minimize_vapors storage Store Properly minimize_vapors->storage waste_segregation Segregate Hazardous Waste storage->waste_segregation containerization Containerize Waste waste_segregation->containerization disposal Dispose via Approved Vendor containerization->disposal decontamination Decontaminate Work Area & Equipment disposal->decontamination

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.